UNC0642
Description
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAMYOYQYRYFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44F2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481677-78-4 | |
| Record name | UNC-0642 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481677784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNC-0642 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG5AHY932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the UNC0642 G9a/GLP Inhibition Pathway
Executive Summary
The euchromatic histone-lysine N-methyltransferases 2 (EHMT2/G9a) and EHMT1 (G9a-like protein/GLP) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are canonical marks of transcriptional repression. G9a and GLP form a functional heteromeric complex that is crucial for their enzymatic activity in vivo[1][2][3]. Dysregulation of this complex is implicated in various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention[3][4].
This compound is a potent, selective, and in vivo-suitable chemical probe that inhibits the G9a/GLP complex[5][6]. It acts as a substrate-competitive inhibitor, providing a powerful tool to dissect the biological roles of G9a/GLP and explore their therapeutic potential[5][7]. This guide provides a comprehensive overview of the this compound inhibition pathway, downstream cellular consequences, quantitative efficacy data, and detailed experimental protocols for its characterization.
This compound: Mechanism and Potency
This compound was developed to improve upon earlier G9a/GLP inhibitors, offering high potency and excellent pharmacokinetic properties suitable for animal studies[6][8].
Mechanism of Action
This compound is a potent and selective inhibitor of the G9a and GLP histone methyltransferases[5][9]. Its mechanism is competitive with the peptide substrate (i.e., Histone H3) and non-competitive with the S-adenosyl-L-methionine (SAM) cofactor[5][7]. This specificity allows for targeted inhibition of H3K9 methylation. This compound demonstrates remarkable selectivity, showing over 20,000-fold preference for G9a/GLP compared to 13 other methyltransferases and over 2,000-fold selectivity against PRC2-EZH2[5][10].
Quantitative Profile
The efficacy of this compound has been quantified through various in vitro and cellular assays.
Table 1: In Vitro Enzymatic Activity of this compound
| Target | Parameter | Value | Reference |
|---|---|---|---|
| G9a | IC50 | < 2.5 nM | [5][7][9][10][11] |
| GLP | IC50 | < 2.5 nM | [5][11] |
| G9a/GLP | Ki | 3.7 ± 1 nM |[5][7] |
Table 2: Cellular Potency of this compound (Reduction of H3K9me2)
| Cell Line | Assay Type | IC50 | Reference |
|---|---|---|---|
| PANC-1 | In-Cell Western | 40 nM | [5] |
| MDA-MB-231 | In-Cell Western | 110 nM | [5][9][10] |
| PC3 | In-Cell Western | 130 nM | [5] |
| General | In-Cell Western | < 150 nM |[5] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| U2OS, PC3, PANC-1 | Cell Viability | EC50 | > 3,000 nM | [5] |
| T24 (Bladder Cancer) | SRB Assay | IC50 | 9.85 ± 0.41 µM | [8] |
| J82 (Bladder Cancer) | SRB Assay | IC50 | 13.15 ± 1.72 µM | [8] |
| 5637 (Bladder Cancer) | SRB Assay | IC50 | 9.57 ± 0.37 µM | [8] |
| MYCN-Amplified Neuroblastoma | MTT Assay | Average IC50 | 15 µM | [12] |
| Non-MYCN-Amplified Neuroblastoma | MTT Assay | Average IC50 | 32 µM |[12] |
The Core G9a/GLP Inhibition Pathway
G9a and GLP function as a heterodimer to transfer methyl groups from the cofactor SAM to the ε-amino group of lysine 9 on histone H3. This process, primarily resulting in H3K9me1 and H3K9me2, creates binding sites for repressor proteins like Heterochromatin Protein 1 (HP1), which further compacts chromatin and silences gene expression[1][13]. This compound directly binds to the substrate-binding pocket of G9a/GLP, preventing the methylation of H3 and subsequently reducing global H3K9me2 levels[5].
Downstream Cellular Pathways and Consequences
Inhibition of G9a/GLP by this compound triggers a cascade of downstream events, affecting multiple cellular pathways and resulting in diverse phenotypic outcomes.
Crosstalk with PRC2 and Gene Regulation
G9a/GLP and Polycomb Repressive Complex 2 (PRC2) are two major epigenetic silencing machineries that can physically and functionally interact[14]. G9a/GLP-mediated H3K9 methylation can facilitate the recruitment of PRC2, which in turn catalyzes H3K27 methylation, leading to robust, cooperative gene silencing, particularly at developmental and neuronal genes[14]. By inhibiting G9a/GLP, this compound can disrupt this crosstalk, preventing the silencing of shared genomic targets.
Induction of Apoptosis via Oxidative Stress
In breast cancer cells, this compound treatment has been shown to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP)[15]. TXNIP is a key regulator of cellular redox balance. Its upregulation leads to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent activation of caspase-3-dependent apoptosis[15].
Regulation of the Hippo-YAP Pathway
In cholangiocarcinoma, G9a-mediated H3K9me2 directly silences the expression of the Hippo pathway kinase LATS2, a tumor suppressor[16]. The silencing of LATS2 leads to the activation of the oncogenic transcriptional co-activator YAP. Treatment with this compound restores LATS2 expression, thereby inhibiting YAP signaling and reducing cancer cell growth and invasiveness[16].
Neurological and Behavioral Modulation
G9a/GLP inhibition has shown significant effects in neurological contexts.
-
Neuroprotection: In a mouse model of Alzheimer's disease, this compound treatment rescued cognitive impairment, reduced β-amyloid plaques, and decreased neuroinflammation[17]. It also increased the expression of neurotrophic factors like BDNF and NGF[17].
-
Anxiety: Chronic administration of this compound to adult mice reduced anxiety-like behaviors, correlating with a decrease in brain H3K9me2 levels[18]. This suggests G9a/GLP as a potential target for anxiolytic drugs[18][19].
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to characterize this compound and other G9a/GLP inhibitors.
G9a/GLP Enzymatic Inhibition Assay (Homogeneous TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of G9a/GLP in a cell-free system.
-
Principle: A biotinylated Histone H3 (1-21) peptide is used as a substrate. Upon methylation by G9a/GLP in the presence of SAM, a Terbium (Tb)-labeled anti-H3K9me2 antibody (donor) binds to the modified peptide. Streptavidin-coated quantum dots (sAv-QDs) or other acceptors bind to the biotin tag, bringing the donor and acceptor into proximity and generating a FRET signal proportional to enzymatic activity[20].
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20[21].
-
Recombinant G9a or GLP enzyme.
-
Biotinylated Histone H3 (1-21) peptide substrate.
-
S-Adenosyl-L-methionine (SAM).
-
This compound or other test inhibitors dissolved in DMSO.
-
Detection Mix: Tb-labeled anti-H3K9me2 antibody and Streptavidin-acceptor (e.g., sAv-QD705) in an appropriate buffer[20].
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer (final DMSO concentration should be kept constant, e.g., <2%).
-
In a 384-well microplate, add 5 µL of this compound dilution or vehicle (DMSO control).
-
Add 2.5 µL of G9a/GLP enzyme (e.g., final concentration 0.1-0.5 nM) and pre-incubate for 10-15 minutes at room temperature[20][21].
-
Initiate the enzymatic reaction by adding 2.5 µL of a substrate mix containing biotinylated H3 peptide (e.g., 100 nM final) and SAM (e.g., 15 µM final)[21].
-
Incubate for 40-60 minutes at room temperature.
-
Stop the reaction and detect methylation by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (e.g., measuring emission at two wavelengths)[20].
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression.
-
Cellular H3K9me2 Quantification (In-Cell Western Assay)
-
Principle: This immunofluorescence-based assay quantifies the level of a specific protein (H3K9me2) within cells cultured in a microplate format, normalized to total cell number.
-
Procedure:
-
Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate and allow them to adhere overnight[5].
-
Treat cells with various concentrations of this compound for 48-72 hours[5][8].
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA) for 1.5 hours.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash plates with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour.
-
For normalization, co-incubate with a DNA stain (e.g., Draq5) or an antibody against a housekeeping protein like total Histone H3.
-
Wash plates thoroughly.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the intensity of the DNA stain/housekeeping protein.
-
Cell Viability / Cytotoxicity Assay (SRB or Resazurin)
-
Principle: These assays measure the number of viable cells in a culture after treatment with a test compound.
-
Resazurin Assay Protocol:
-
Seed cells in a 96-well plate and treat with this compound for 48-72 hours[8][11].
-
Add Resazurin solution (final concentration 0.1 mg/mL) to each well[5][11].
-
Incubate for 3-4 hours at 37°C. Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measure fluorescence at an excitation of ~544 nm and an emission of ~590 nm[5][11].
-
-
Sulforhodamine B (SRB) Assay Protocol:
-
Seed and treat cells as above[8].
-
Fix cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C[8].
-
Wash plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes[8].
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution[8].
-
Measure absorbance at ~560 nm.
-
Western Blotting for H3K9me2
-
Principle: To qualitatively or semi-quantitatively assess the global levels of H3K9me2 and other proteins of interest in cell or tissue lysates.
-
Procedure:
-
Culture and treat cells with this compound for 24-48 hours[8][9].
-
Harvest cells and prepare whole-cell or histone extracts using appropriate lysis buffers.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (a 15% or 4-20% gel is suitable for histones).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., total Histone H3 or β-actin)[9].
-
Wash membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Chromatin Immunoprecipitation (ChIP) Workflow
-
Principle: To determine the genomic locations associated with H3K9me2 marks and assess how these change upon this compound treatment.
-
Workflow Overview:
-
Cross-linking: Treat cells (with or without this compound) with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific for H3K9me2.
-
Immune Complex Capture: Use Protein A/G beads to pull down the antibody-histone-DNA complexes.
-
Washes: Wash beads extensively to remove non-specifically bound chromatin.
-
Elution & Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis[14][22].
-
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 5. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
- 15. Histone methyltransferase inhibitor this compound promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. resources.revvity.com [resources.revvity.com]
- 22. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of UNC0642 on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: UNC0642 and its Epigenetic Targets
This compound is a potent, selective, and cell-permeable small molecule inhibitor of the nearly identical histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). These enzymes form a heterodimeric complex that is the primary driver for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2) within euchromatin. The methylation of H3K9 is a key epigenetic mark associated with transcriptional repression. By catalyzing this modification, the G9a/GLP complex plays a crucial role in gene silencing, which is vital for processes such as embryonic development and cell differentiation.
In various pathological contexts, particularly in cancer, the overexpression of G9a leads to the aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival. This compound was developed as a chemical probe with improved in vivo pharmacokinetic properties compared to its predecessor, UNC0638, making it a valuable tool for studying the biological functions of G9a/GLP and a potential therapeutic agent.[1][2]
Mechanism of Action
This compound acts as a reversible inhibitor of G9a and GLP. Mechanistic studies have demonstrated that it is competitive with the peptide substrate (i.e., the histone tail) and non-competitive with the S-adenosyl-methionine (SAM) cofactor.[2][3][4] This means this compound binds to the enzyme in a way that directly competes with the histone substrate for access to the catalytic site, but it does not compete with the methyl donor, SAM. This specific mechanism of action effectively blocks the transfer of a methyl group from SAM to the lysine 9 residue of histone H3, leading to a global reduction in H3K9me1 and H3K9me2 levels.
Quantitative Data on this compound Activity
The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| G9a (EHMT2) | IC₅₀ | < 2.5 nM | [3][5][6] |
| GLP (EHMT1) | IC₅₀ | < 2.5 nM | [3][5] |
| G9a/GLP | Kᵢ | 3.7 ± 1 nM | [2][3][4] |
| Other Methyltransferases | Selectivity | > 20,000-fold | [3] |
| PRC2-EZH2 | Selectivity | > 2,000-fold | [3] |
Table 2: Cellular Activity of this compound (H3K9me2 Reduction)
| Cell Line | Cancer Type | IC₅₀ for H3K9me2 Reduction | Reference |
| PANC-1 | Pancreatic Carcinoma | 40 nM | [2][3] |
| MDA-MB-231 | Breast Cancer | 110 nM | [3] |
| PC3 | Prostate Cancer | 130 nM | [3] |
| U2OS | Osteosarcoma | < 150 nM | [3] |
Table 3: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (Cell Viability) | Reference |
| T24 | Bladder Cancer | 9.85 ± 0.41 µM | [1][7] |
| J82 | Bladder Cancer | 13.15 ± 1.72 µM | [1][7] |
| 5637 | Bladder Cancer | 9.57 ± 0.37 µM | [1][7] |
| MCF-7 | Breast Cancer | 12.6 µM | [8] |
Signaling Pathways and Experimental Workflows
Visualizations (Graphviz DOT)
Caption: this compound competitively inhibits G9a/GLP, blocking H3K9 methylation and reactivating gene expression.
Caption: Workflow for quantifying cellular H3K9me2 levels after this compound treatment using an In-Cell Western assay.
Caption: Inhibition of G9a by this compound can induce apoptosis through the reactivation of pro-apoptotic genes like BIM.
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Enzyme and Substrate Preparation: Dilute recombinant G9a or GLP enzyme and a biotinylated H3(1-21) peptide substrate in the reaction buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, combine the enzyme, this compound dilution (or DMSO vehicle), and the peptide substrate. Initiate the reaction by adding [³H]-SAM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching buffer.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing away unincorporated [³H]-SAM, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
In-Cell Western (ICW) Assay for Cellular H3K9me2 Levels
This immunofluorescence-based assay quantifies protein levels directly in fixed cells in a multi-well plate format.[2][9]
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) into a 96-well, black-walled imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a desired period (e.g., 48-72 hours).
-
Fixation: Remove the treatment media and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.[10]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 3% BSA in PBS) for 1.5 hours at room temperature.[9]
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-H3K9me2 antibody and a mouse antibody for normalization (e.g., anti-Total Histone H3 or anti-β-actin).
-
Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate for 1 hour at room temperature in the dark with a secondary antibody cocktail containing two different species-specific antibodies conjugated to distinct infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Imaging and Analysis: After final washes, scan the dry plate on an infrared imaging system (e.g., LI-COR Odyssey). The integrated fluorescence intensity for H3K9me2 is normalized to the signal from the total histone H3 antibody. IC₅₀ values are calculated from dose-response curves.
Western Blotting for Histone Modifications
-
Histone Extraction: Lyse cells and prepare nuclear extracts. Histones can be enriched using an acid extraction protocol (e.g., with 0.2 M sulfuric acid), followed by precipitation.[11]
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE: Separate 5-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. A small amount of SDS (e.g., 0.01%) can be added to the transfer buffer to improve the transfer of small, highly positive histone proteins.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-H3K9me2, anti-Total H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is used to quantify changes in H3K9me2 levels relative to the total H3 loading control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose cells to various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vivo Tumor Xenograft Study
This protocol outlines a typical mouse model to test the anti-tumor efficacy of this compound.[1][16]
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 2 x 10⁶ J82 bladder cancer cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and vehicle control groups.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 5 mg/kg, every other day).[1][7] The control group receives the vehicle solution.
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors are weighed and can be processed for further analysis.
-
Immunohistochemistry (IHC): Fix tumor sections in formalin, embed in paraffin, and perform IHC staining for markers of interest, such as H3K9me2 (to confirm target engagement), Ki-67 (proliferation marker), and cleaved Caspase-3 (apoptosis marker).[7]
Conclusion
This compound is a highly potent and selective inhibitor of the G9a/GLP histone methyltransferase complex. Its primary effect is the significant and dose-dependent reduction of H3K9me1 and H3K9me2 levels, both in vitro and in vivo. This inhibition of G9a/GLP's catalytic activity leads to the reversal of repressive epigenetic marks, resulting in the reactivation of silenced genes. In cancer models, this translates to the re-expression of tumor suppressor genes, inhibition of cell proliferation, and induction of apoptosis. With its well-characterized mechanism, robust cellular activity, and favorable in vivo pharmacokinetic profile, this compound serves as an indispensable chemical probe for elucidating the roles of G9a/GLP in health and disease and represents a promising lead for the development of epigenetic therapies.
References
- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biomol.com [biomol.com]
- 10. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 11. Histone Modification [labome.com]
- 12. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
UNC0642 Target Validation: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective G9a/GLP Inhibitor for Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for UNC0642, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and GLP (EHMT1). This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cellular processes and the therapeutic potential of G9a/GLP inhibition. We will delve into the mechanism of action, summarize key quantitative data, provide detailed experimental methodologies, and visualize the associated signaling pathways.
Introduction to this compound and its Targets: G9a/GLP
G9a and GLP are key enzymes responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] Overexpression and dysregulation of G9a/GLP have been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2][3] this compound emerged as a highly potent and selective chemical probe for studying the biological functions of G9a and GLP.[1] Unlike its predecessor UNC0638, this compound exhibits improved pharmacokinetic properties, rendering it suitable for in vivo studies.[1][2]
Mechanism of Action
This compound functions as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with the cofactor S-adenosyl-methionine (SAM).[4] This dual mechanism contributes to its high potency and selectivity for G9a and GLP.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potency, selectivity, and pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Ki | Selectivity |
| G9a | < 2.5 nM[4][5][6] | 3.7 ± 1 nM[4] | >20,000-fold vs. 13 other methyltransferases[4][6] |
| GLP | < 2.5 nM[4] | - | >2,000-fold vs. PRC2-EZH2[4][6] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cellular IC50 (H3K9me2 reduction) | Cell Viability IC50 |
| PANC-1 | Pancreatic Cancer | 0.04 µM[4] | - |
| MDA-MB-231 | Breast Cancer | 0.11 µM[4][6] | - |
| PC3 | Prostate Cancer | 0.13 µM[4] | - |
| T24 | Bladder Cancer | - | 9.85 ± 0.41 µM[2][7] |
| J82 | Bladder Cancer | - | 13.15 ± 1.72 µM[2][7] |
| 5637 | Bladder Cancer | - | 9.57 ± 0.37 µM[2][7] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | - | Average 15 µM[8][9] |
| Non-MYCN-amplified Neuroblastoma | Neuroblastoma | - | Average 32 µM[8][9] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Dosing | 5 mg/kg (single IP injection)[4] |
| Cmax (plasma) | 947 ng/mL[4] |
| AUC (plasma) | 1265 hr*ng/mL[4] |
| Brain/Plasma Ratio | 0.33[4] |
Signaling Pathways and Experimental Workflows
The inhibition of G9a/GLP by this compound leads to a reduction in H3K9me2 levels, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately leading to cellular responses such as apoptosis and cell cycle arrest.
Caption: this compound inhibits the G9a/GLP complex, leading to gene activation.
The following diagram illustrates a general workflow for validating the cellular effects of this compound.
Caption: A typical workflow for this compound target validation experiments.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., PANC-1, MDA-MB-231, PC3, T24, J82, 5637, and various neuroblastoma lines) are maintained in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]
-
This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM) and stored at -20°C.[6] Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Treatment duration can vary from 24 to 72 hours depending on the assay.[2][4]
Cell Viability Assays
Resazurin Assay:
-
After treatment with this compound for the desired duration (e.g., 48 hours), the medium is removed.[4]
-
A solution of resazurin (e.g., 0.1 mg/mL) in culture medium is added to each well.[4]
-
Cells are incubated for 3-4 hours at 37°C.[4]
-
Fluorescence is measured using a plate reader with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[4]
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Sulforhodamine B (SRB) Assay:
-
Following this compound treatment (e.g., 72 hours), cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[2]
-
The plates are washed five times with water and air-dried.
-
Cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates are washed four times with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution (pH 10.5).
-
Absorbance is read at 510 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle control.
Western Blot Analysis
-
Protein Extraction: After this compound treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Primary antibodies of interest include those against H3K9me2, total H3, cleaved Caspase-3, BIM, and a loading control like β-actin or GAPDH.[2][5]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with an imaging system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) are used.[2][7]
-
Tumor Implantation: Human cancer cells (e.g., J82) are subcutaneously injected into the flanks of the mice.[2][7]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 5 mg/kg, every other day).[2][7]
-
Monitoring: Tumor volume and mouse body weight are measured regularly.[2][7]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (for Ki67, cleaved Caspase-3) and Western blotting (for BIM).[10]
Conclusion
This compound has been extensively validated as a potent, selective, and in vivo-active inhibitor of the G9a and GLP histone methyltransferases. The data presented in this guide demonstrate its ability to modulate H3K9me2 levels in cells, leading to anti-proliferative and pro-apoptotic effects in various cancer models. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of targeting G9a/GLP with this compound and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC 0642 | G9a/GLP | Tocris Bioscience [tocris.com]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 9. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
UNC0642: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes are critical regulators of gene expression, primarily through their catalysis of mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, subsequently reactivating silenced genes and modulating various cellular processes. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on signaling pathways, and detailed experimental protocols for its use, supported by quantitative data and visual diagrams to facilitate its application in research and drug development.
Introduction
Epigenetic modifications play a pivotal role in regulating gene expression without altering the underlying DNA sequence. Among these modifications, histone methylation is a key mechanism for controlling chromatin structure and accessibility. The euchromatic histone methyltransferases G9a (EHMT2) and GLP (EHMT1) form a heterodimeric complex that is the primary enzyme responsible for H3K9 mono- and di-methylation in euchromatin.[1] Dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention.[1][2]
This compound emerged as a highly potent and selective inhibitor of G9a and GLP, with IC50 values in the low nanomolar range.[3] It is a valuable chemical probe for studying the biological functions of G9a/GLP and holds therapeutic potential. This compound is competitive with the peptide substrate and non-competitive with the cofactor S-adenosyl-methionine (SAM).[3][4] Its excellent selectivity and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies.[5][6]
Mechanism of Action: Regulation of Gene Expression
The primary mechanism by which this compound regulates gene expression is through the inhibition of G9a/GLP-mediated H3K9 di-methylation. H3K9me2 is a hallmark of transcriptionally repressed chromatin. By decreasing H3K9me2 levels, this compound facilitates a more open chromatin state, allowing for the transcription of previously silenced genes.[1][5]
The process can be visualized as a shift in the chromatin landscape from a repressive to a more permissive state for transcription.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and effects of this compound across various cell lines and in vivo models.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| G9a | Cell-free assay | <2.5 nM | [3][7] |
| GLP | Cell-free assay | <2.5 nM | [3] |
| G9a (H3K9me2 reduction) | PANC-1 cells | 40 nM | [3] |
| G9a (H3K9me2 reduction) | MDA-MB-231 cells | 110 nM | [3] |
| G9a (H3K9me2 reduction) | PC3 cells | 130 nM | [3] |
Table 2: Cellular Viability (IC50) of this compound in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | 9.85 ± 0.41 | [5][8] |
| J82 | Bladder Cancer | 13.15 ± 1.72 | [5][8] |
| 5637 | Bladder Cancer | 9.57 ± 0.37 | [5][8] |
| S21N (MYCN uninduced) | Neuroblastoma | 23.2 | [9] |
| S21N (MYCN induced) | Neuroblastoma | 10.6 | [9] |
Table 3: In Vivo Administration and Effects of this compound
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Nude mice with J82 xenografts | 5 mg/kg (every other day) | Intraperitoneal (i.p.) | Significant suppression of tumor growth | [5][8] |
| Adult male mice | 4 mg/kg (chronic, 14 days) | Intraperitoneal (i.p.) | Reduced H3K9me2 levels in the brain, anxiolytic-like effects | [10] |
| FAD mice (Alzheimer's model) | 1 mg/kg (daily for 3 days) | Intraperitoneal (i.p.) | Recovery of glutamate receptor expression and synaptic function | [2] |
Signaling Pathways Modulated by this compound
This compound-mediated gene expression changes impact several critical signaling pathways, particularly those involved in cell death and stress responses.
Apoptosis Induction in Cancer Cells
In various cancer models, this compound treatment leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic factors, ultimately inducing programmed cell death.[5] A key player in this process is the induction of the pro-apoptotic protein BIM.[5]
References
- 1. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Datasheet [selleckchem.com]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 10. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
UNC0642: A Potent Inducer of Apoptosis Through Epigenetic Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UNC0642, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1), has emerged as a significant tool in cancer research. Its ability to induce apoptosis in various cancer cell lines highlights its therapeutic potential. This technical guide provides a comprehensive overview of the role of this compound in apoptosis induction, detailing its mechanism of action, the signaling pathways involved, and quantitative data from key experimental findings. Detailed experimental protocols are provided to facilitate the replication and further investigation of its apoptotic effects.
Introduction
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Histone methyltransferases, such as G9a and GLP, are key enzymes that catalyze the methylation of histone H3 at lysine 9 (H3K9), leading to transcriptional repression. In many cancers, the overexpression of G9a/GLP contributes to the silencing of tumor suppressor genes, thereby promoting cell survival and proliferation.
This compound is a high-potency, selective inhibitor of G9a and GLP with IC50 values in the low nanomolar range.[1][2] By inhibiting the catalytic activity of these enzymes, this compound leads to a global reduction in H3K9 dimethylation (H3K9me2), reactivating the expression of silenced pro-apoptotic genes and ultimately triggering programmed cell death.[3][4][5] This guide delves into the molecular mechanisms and experimental evidence supporting the role of this compound as an inducer of apoptosis.
Mechanism of Action
This compound functions as a substrate-competitive inhibitor of G9a and GLP, effectively blocking the transfer of methyl groups from S-adenosyl-methionine (SAM) to H3K9.[6] This inhibition leads to a decrease in the levels of H3K9me2, a histone mark associated with transcriptionally silent chromatin. The reduction of this repressive mark results in the re-expression of genes that promote apoptosis.
The primary mechanism by which this compound induces apoptosis involves the upregulation of pro-apoptotic proteins. Notably, treatment with this compound has been shown to increase the expression of the BH3-only protein BIM.[3][4][5] BIM is a critical initiator of the intrinsic apoptotic pathway, which sequesters and inactivates anti-apoptotic Bcl-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and subsequent caspase activation.
Signaling Pathways in this compound-Induced Apoptosis
The inhibition of G9a/GLP by this compound initiates a cascade of events culminating in apoptosis. The central pathway involves the epigenetic reactivation of pro-apoptotic genes.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action: G9a/GLP Inhibition
An In-depth Technical Guide to the In Vivo Efficacy and Safety of UNC0642
Introduction
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein).[1][2] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with gene silencing.[3][4] G9a is often overexpressed in various cancers, including bladder, prostate, and lung cancer, making it a compelling target for therapeutic intervention.[3][5] this compound was developed as a chemical probe for in vivo studies, demonstrating significant improvements in pharmacokinetic properties over its predecessor, UNC0638.[3][4][6][7] It acts as a substrate-competitive inhibitor, effectively blocking the enzyme's catalytic activity.[3][6] This guide provides a comprehensive overview of the preclinical in vivo efficacy, safety, and methodologies associated with this compound across various disease models.
This compound selectively targets the G9a/GLP complex, which plays a crucial role in epigenetic regulation. By inhibiting the methyltransferase activity of this complex, this compound prevents the methylation of H3K9. This leads to a global reduction in H3K9me2 levels, reactivating the expression of silenced tumor suppressor genes and pro-apoptotic proteins, ultimately leading to anti-tumor effects.[1][2][5]
In Vivo Efficacy
This compound has demonstrated significant anti-tumor efficacy in various preclinical cancer models. It has also been investigated for its therapeutic potential in neurodegenerative and psychiatric disorders.
Cancer Models
Urinary Bladder Cancer (UBC): In a xenograft model using human UBC J82 cells, this compound administration (5 mg/kg, i.p., every other day) significantly suppressed tumor growth compared to a vehicle control.[5][8] This anti-tumor activity was achieved without any significant loss in the body weight of the mice, indicating good tolerability at an effective dose.[5][9] Immunohistochemical analysis of the tumors revealed that this compound treatment led to a reduction in the proliferation marker Ki67 and an increase in the apoptotic markers cleaved Caspase 3 and BIM.[5][9]
Liver Cancer Stem Cells (LCSC): In xenograft models established with liver cancer stem cells (LCSC2 and LCSC4), this compound treatment at a dose of 10 mg/kg (i.p.) suppressed tumor growth.[10] The reduction in tumor size and weight was statistically significant in the LCSC4 model.[10]
Neuroblastoma (NB): Studies have shown that neuroblastoma cell lines, particularly those with MYCN amplification, are sensitive to G9a inhibition by this compound, suggesting its potential as a therapeutic agent for this pediatric cancer.[6]
Downstream Apoptotic Pathway
The anti-tumor effect of this compound is largely driven by the induction of apoptosis. By inhibiting G9a, this compound leads to the upregulation of pro-apoptotic proteins like BIM, which in turn activates the caspase cascade, culminating in programmed cell death.
Other Disease Models
Alzheimer's Disease (AD): In the 5XFAD mouse model of Alzheimer's, this compound treatment rescued cognitive impairments.[11] The therapeutic effects were associated with a reduction in β-amyloid plaques, decreased neuroinflammation, and a reversal of epigenetic alterations in the hippocampus.[11]
Anxiety: Chronic administration of this compound (2 mg/kg and 4 mg/kg) has been shown to decrease anxiety-related behaviors in mice, suggesting a role for G9a/GLP in regulating anxiety.[12]
Quantitative Efficacy Data
| Disease Model | Cell Line/Animal Model | Dose & Regimen | Key Efficacy Outcomes | Reference |
| Urinary Bladder Cancer | J82 Xenograft (Nude Mice) | 5 mg/kg, i.p., every other day | Significant tumor growth suppression (P < 0.05) | [5] |
| Liver Cancer | LCSC4 Xenograft (Mice) | 10 mg/kg, i.p. | Significant suppression of tumor growth (P = 0.05) | [10] |
| Alzheimer's Disease | 5XFAD Mice | Not Specified | Rescued cognitive impairment; Reduced β-amyloid plaques | [11] |
| Anxiety | Mice | 4 mg/kg, chronic | Increased time in open areas of elevated zero maze (P=0.017) | [12] |
Pharmacokinetics
This compound was specifically designed to have improved pharmacokinetic properties suitable for in vivo research.[4][7]
| Parameter | Animal Model | Dose (Route) | Value | Reference |
| Cmax (Plasma) | Male Swiss Albino Mice | 5 mg/kg (i.p.) | 947 ng/mL | [1][2] |
| AUC (Plasma) | Male Swiss Albino Mice | 5 mg/kg (i.p.) | 1265 hr*ng/mL | [1][2] |
| Brain/Plasma Ratio | Male Swiss Albino Mice | 5 mg/kg (i.p.) | 0.33 | [1] |
| Cmax (Brain) | 5XFAD Mice | 5 mg/kg (i.p.) | 68 ng/mL | [11] |
Safety and Tolerability
Preclinical studies consistently report that this compound is well-tolerated at therapeutically effective doses.
-
No Acute Toxicity: A single intraperitoneal dose of 5 mg/kg was well-tolerated in mice with no notable acute toxicity.[1]
-
No Significant Body Weight Loss: In the bladder cancer xenograft study, mice treated with 5 mg/kg of this compound for 11 days showed no significant changes in body weight compared to the control group.[5][8]
-
High Therapeutic Window: In vitro studies show a large separation between the concentration required for functional potency (IC50 < 150 nM) and that causing cell toxicity (EC50 > 3,000 nM), indicating a favorable safety margin.[1][3][11]
Experimental Protocols
Bladder Cancer Xenograft Study
This workflow outlines the key steps in evaluating the in vivo efficacy of this compound against urinary bladder cancer.
-
Animal Model: Nude mice.
-
Cell Line: Human urinary bladder cancer J82 cells.
-
Procedure: J82 cells were injected subcutaneously. One week after tumors became palpable, treatment commenced.
-
Treatment Group: this compound (5 mg/kg) administered via intraperitoneal (i.p.) injection every other day for a total of six doses over 11 days.[5][8]
-
Control Group: Vehicle-treated group.
Pharmacokinetic Study
-
Animal Model: Male Swiss Albino mice.
-
Procedure: A single intraperitoneal (i.p.) injection of this compound was administered.
-
Dose: 5 mg/kg.
-
Endpoints: Plasma and brain tissue were collected at various time points to determine the maximum concentration (Cmax) and the area under the curve (AUC) of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
UNC0642: A Comprehensive Technical Guide to a Chemical Probe for G9a Histone Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). As a chemical probe, this compound serves as a critical tool for elucidating the biological roles of G9a/GLP in health and disease. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its use. Furthermore, it explores the key signaling pathways modulated by G9a and subsequently affected by this compound.
Core Properties of this compound
This compound was developed as an improvement upon earlier G9a/GLP inhibitors, offering enhanced pharmacokinetic properties suitable for in vivo studies.[1] It is a valuable tool for investigating the therapeutic potential of G9a/GLP inhibition in various diseases, particularly cancer.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the peptide substrate and a non-competitive inhibitor with the cofactor S-adenosylmethionine (SAM).[2] This mechanism allows it to effectively block the methyltransferase activity of G9a and GLP, preventing the methylation of their substrates, most notably histone H3 at lysine 9 (H3K9).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays and cell lines.
Table 1: Biochemical Activity and Selectivity
| Target | Assay Type | IC50 | Ki | Selectivity Fold (vs. other methyltransferases) | Reference(s) |
| G9a | Cell-free | <2.5 nM | 3.7 ± 1 nM | >20,000 | [2][3] |
| GLP | Cell-free | <2.5 nM | - | >20,000 | [2][3] |
| PRC2-EZH2 | Cell-free | >5,000 nM | - | >2,000 | [2] |
| 13 Other Methyltransferases | Cell-free | >50,000 nM | - | >20,000 | [2] |
Table 2: Cellular Activity
| Cell Line | Assay Type | IC50 (H3K9me2 reduction) | Reference(s) |
| PANC-1 | In-Cell Western | 40 nM | [4] |
| MDA-MB-231 | In-Cell Western | 110 nM | [3] |
| PC3 | In-Cell Western | 130 nM | [4] |
| U2OS | In-Cell Western | <150 nM | [2] |
| T24 | Western Blot | Dose-dependent reduction | [5] |
| J82 | Western Blot | Dose-dependent reduction | [5] |
Table 3: Cell Viability (Cytotoxicity)
| Cell Line | Assay Type | IC50 / EC50 | Reference(s) |
| T24 | SRB Assay | 9.85 ± 0.41 µM | [5] |
| J82 | SRB Assay | 13.15 ± 1.72 µM | [5] |
| 5637 | SRB Assay | 9.57 ± 0.37 µM | [5] |
| U2OS, PC3, PANC-1 | Resazurin Assay | >3,000 nM (EC50) | [2] |
Table 4: In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Dosing | Reference(s) |
| Cmax (plasma) | 947 ng/mL | 5 mg/kg, single IP injection | [3] |
| AUC (plasma) | 1265 hr*ng/mL | 5 mg/kg, single IP injection | [3] |
| Brain/Plasma Ratio | 0.33 | 5 mg/kg, single IP injection | [3] |
Key Signaling Pathways Modulated by G9a
G9a plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. This compound, by inhibiting G9a, can modulate these pathways.
Caption: G9a's role in key cancer-related signaling pathways.
G9a and Wnt Signaling
The Wnt signaling pathway is crucial for cell proliferation and differentiation.[6] G9a can repress the expression of Wnt antagonists, such as Dickkopf-1 (DKK1), leading to the activation of the Wnt/β-catenin pathway and promoting tumorigenesis.[7] Inhibition of G9a with this compound can restore the expression of these antagonists, thereby suppressing Wnt signaling.[8]
G9a and Hippo Signaling
The Hippo pathway is a key regulator of organ size and a tumor suppressor pathway.[9] G9a has been shown to silence the expression of the Hippo pathway kinase LATS2 through H3K9 dimethylation.[10][11] This repression of LATS2 leads to the activation of the oncogenic transcriptional co-activator YAP.[9][10][11] this compound treatment can reverse this effect, leading to the re-expression of LATS2 and subsequent inhibition of YAP activity.[10][11]
G9a and Epithelial-Mesenchymal Transition (EMT)
EMT is a process by which epithelial cells acquire mesenchymal characteristics, a critical step in cancer metastasis. G9a interacts with the transcription factor Snail, a key inducer of EMT.[1][2] This complex is recruited to the promoter of E-cadherin, a crucial epithelial marker, leading to its repression through H3K9me2 and subsequent DNA methylation.[2] By inhibiting G9a, this compound can disrupt this repressive complex, restore E-cadherin expression, and inhibit cancer cell migration and invasion.[2]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
G9a Radioactive Methyltransferase Assay
This assay measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) to a histone H3 peptide substrate.
Workflow:
Caption: Workflow for the G9a radioactive methyltransferase assay.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 (1-21) peptide substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)[12]
-
P81 phosphocellulose paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, G9a enzyme (e.g., 0.05 nM final concentration), and the H3 (1-21) peptide substrate (e.g., 100 nM final concentration).[12][13]
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding [³H]-SAM (e.g., 15 µM final concentration).[12][13]
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[13]
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 100 mM sodium bicarbonate to remove unincorporated [³H]-SAM.[13]
-
Air-dry the paper and add to a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In-Cell Western (ICW) for H3K9me2 Levels
This high-throughput immunofluorescence-based assay quantifies the levels of a specific protein modification (H3K9me2) within cells grown in a multi-well plate format.
Workflow:
Caption: Workflow for the In-Cell Western assay.
Materials:
-
Cells of interest (e.g., PANC-1, MDA-MB-231)
-
96-well plate
-
This compound
-
Formaldehyde or Methanol for fixation
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)[14]
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DRAQ5)
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a concentration range of this compound for the desired time (e.g., 48 hours).
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[14]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the cells with the primary antibody against H3K9me2 (diluted in antibody dilution buffer) overnight at 4°C.[14]
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Incubate with the appropriate infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS containing 0.1% Tween 20.
-
Add a DNA stain for normalization of cell number.
-
Scan the plate using an infrared imaging system and quantify the fluorescence intensity.
-
Normalize the H3K9me2 signal to the DNA stain signal and calculate the IC50 for H3K9me2 reduction.
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of cell viability. Resazurin is reduced by viable cells to the fluorescent resorufin.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).[3]
-
Add resazurin solution (e.g., 0.1 mg/mL final concentration) to each well.[3]
-
Incubate for 3-4 hours at 37°C.[3]
-
Measure the fluorescence at an excitation of ~544 nm and an emission of ~590 nm.[3]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 or EC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cell survival and reproductive integrity.
Procedure:
-
Treat a bulk population of cells (e.g., PANC-1) with this compound for a defined period (e.g., 48 hours).[8]
-
Harvest the cells and seed a low, known number of cells (e.g., 1000 cells/well) into 6-well plates.[8][15]
-
Culture the cells for 10-14 days, allowing colonies to form.[15]
-
Fix the colonies with a solution such as 80% ethanol.[16]
-
Stain the colonies with a dye like crystal violet or methylene blue.[16]
-
Count the number of colonies (typically defined as containing ≥50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment condition.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the general steps for determining the pharmacokinetic profile of this compound following intraperitoneal administration in mice.
Procedure:
-
Administer a single intraperitoneal (IP) injection of this compound (e.g., 5 mg/kg) to a cohort of mice.[3][17]
-
Collect blood samples at various time points post-injection (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via methods such as submandibular or saphenous vein bleeding.[18][19]
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Plot the plasma concentration of this compound over time and calculate key pharmacokinetic parameters like Cmax, Tmax, and AUC.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for the study of G9a and GLP methyltransferases. Its high potency, selectivity, and favorable in vivo pharmacokinetic properties make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of G9a/GLP in cellular processes and disease, and to aid in the development of novel therapeutic strategies targeting these enzymes.
References
- 1. G9a interacts with Snail and is critical for Snail-mediated E-cadherin repression in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a interacts with Snail and is critical for Snail-mediated E-cadherin repression in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HISTONE H3 LYSINE 9 METHYLTRANSFERASE G9a IS A TRANSCRIPTIONAL COACTIVATOR FOR NUCLEAR RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. S-adenosyl methionine is necessary for inhibition of the methyltransferase G9a by the lysine 9 to methionine mutation on histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 15. Establishment of clonal colony-forming assay for propagation of pancreatic cancer cells with stem cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. olac.berkeley.edu [olac.berkeley.edu]
UNC0642: A Technical Guide to its Impact on H3K9me2 Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of UNC0642, a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D). By specifically targeting these enzymes, this compound effectively reduces the levels of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its activity, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
G9a and GLP are the primary enzymes responsible for mono- and di-methylation of H3K9 in euchromatin.[1][2] This methylation is a critical component of the histone code, contributing to the establishment and maintenance of heterochromatin and the silencing of gene expression.[3][4] this compound acts as a competitive inhibitor of G9a and GLP, binding to the substrate-binding pocket and preventing the transfer of methyl groups to H3K9.[5][6][7] This inhibition leads to a global reduction in H3K9me2 levels, subsequently altering chromatin structure and reactivating the expression of silenced genes.[8]
Quantitative Impact of this compound on H3K9me2 Levels
The potency of this compound in reducing H3K9me2 levels has been demonstrated across a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Potency of this compound in Reducing H3K9me2
| Cell Line | Assay Type | IC50 for H3K9me2 Reduction | Reference |
| MDA-MB-231 | Immunofluorescence in-cell Western | 0.11 µM | [5] |
| PC3 | Immunofluorescence in-cell Western | 0.13 µM | [5] |
| U2OS | Not Specified | < 150 nM | [5] |
| PANC-1 | Not Specified | < 150 nM | [5] |
| T24 | Western Blot | Dose-dependent decrease (1-20 µM) | [1][9] |
| J82 | Western Blot | Dose-dependent decrease (1-20 µM) | [1][9] |
| KMS12BM | Western Blot | Potent reduction | [3] |
Table 2: In Vivo Efficacy of this compound in Reducing H3K9me2
| Animal Model | Tissue/Organ | Dosage and Administration | H3K9me2 Reduction | Reference |
| Nude mice with J82 xenografts | Tumor tissue | 5 mg/kg, i.p., every other day | Strikingly decreased | [1][9] |
| Adult male mice | Brain | 4 mg/kg, chronic treatment | Significantly reduced (ratio to total H3: 0.47 ± 0.11 vs. 1.0 in control) | [10] |
| Rats (RET model) | Amygdala (CeA and MeA) | 2.5 mg/kg, i.p. (2 doses) | Significantly reduced | [11] |
| 5XFAD mice | Hippocampus | Not specified | Reduced | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on H3K9me2 levels.
Western Blotting for H3K9me2 Detection
Objective: To quantify the global changes in H3K9me2 levels in cells or tissues following this compound treatment.
Materials:
-
Cells or tissue lysates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][6]
-
Lysate Preparation: Harvest cells or homogenize tissues in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K9me2 and total H3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for H3K9me2 and normalize to the total H3 loading control.
Immunohistochemistry (IHC) for H3K9me2 in Tissue Sections
Objective: To visualize and quantify the in situ levels and distribution of H3K9me2 in tissue samples from this compound-treated animals.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
This compound (for in vivo treatment)
-
Antigen retrieval solution (e.g., citrate buffer)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: anti-H3K9me2
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
In Vivo Treatment: Administer this compound or vehicle control to animals as per the experimental design.[1]
-
Tissue Processing: At the end of the treatment period, euthanize the animals and collect the tissues of interest. Fix the tissues in formalin and embed in paraffin.
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary anti-H3K9me2 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP conjugate.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Mount the slides and acquire images using a microscope. The intensity and percentage of positive staining can be quantified using image analysis software.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound inhibits the G9a/GLP complex, reducing H3K9me2 and alleviating transcriptional repression.
Caption: A typical workflow for assessing the impact of this compound on H3K9me2 levels.
Conclusion
This compound is a valuable chemical probe for studying the roles of G9a, GLP, and H3K9me2 in various biological processes. Its high potency and selectivity make it a powerful tool for dissecting the epigenetic regulation of gene expression. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and explore its therapeutic potential. The consistent observation of reduced H3K9me2 levels following this compound treatment across multiple model systems underscores its reliability as a specific inhibitor of G9a/GLP activity.[1][3][10][11][12]
References
- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G9a/GLP inhibitor | G9a/GLP activator | G9a/GLP Inhibition [selleckchem.com]
- 8. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Role of Histone Methyltransferase G9a in Rapid Tolerance to the Anxiolytic Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC0642 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of UNC0642, a potent and selective inhibitor of G9a and G9a-like protein (GLP) histone methyltransferases, in cell culture experiments.
Mechanism of Action
This compound is a chemical probe that acts as a potent and selective inhibitor of the lysine methyltransferases G9a and GLP, with an IC50 of less than 2.5 nM for G9a.[1][2] It functions by being competitive with the peptide substrate and non-competitive with the cofactor S-5'-Adenosyl-L-Methionine (SAM).[2][3][4] The primary mechanism of action in cells is the reduction of histone H3 lysine 9 dimethylation (H3K9me2) levels.[1][3][5][6] This epigenetic modification leads to changes in gene expression, ultimately impacting cellular processes such as proliferation, apoptosis, and differentiation.[6][7]
Signaling Pathway
The inhibition of G9a and GLP by this compound leads to a decrease in the methylation of H3K9. This reduction in H3K9me2 can lead to the reactivation of silenced tumor suppressor genes and the induction of apoptosis. One of the key downstream effects observed is the induction of the pro-apoptotic protein BIM.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
UNC0642: In Vitro Application Notes and Protocols for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
UNC0642 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] It acts as a substrate-competitive inhibitor, preventing the methylation of histone H3 at lysine 9 (H3K9).[2][3] This inhibition of H3K9 mono- and di-methylation leads to alterations in gene expression and can induce apoptosis in various cancer cell lines.[4][5] this compound is a valuable chemical probe for studying the biological roles of G9a and GLP in health and disease and is noted for its improved pharmacokinetic properties over previous inhibitors, making it suitable for in vivo studies as well.[6][7]
Quantitative Data Summary
The following table summarizes the reported in vitro working concentrations and IC50 values for this compound in various cell lines and assays.
| Cell Line | Assay Type | IC50 Value | Reference |
| T24 (Human Bladder Cancer) | Cell Viability (SRB) | 9.85 ± 0.41 µM | [4] |
| J82 (Human Bladder Cancer) | Cell Viability (SRB) | 13.15 ± 1.72 µM | [4] |
| 5637 (Human Bladder Cancer) | Cell Viability (SRB) | 9.57 ± 0.37 µM | [4] |
| MDA-MB-231 (Human Breast Cancer) | H3K9me2 Reduction (In-Cell Western) | 110 nM | [6][8] |
| U2OS (Human Osteosarcoma) | H3K9me2 Reduction (In-Cell Western) | 130 nM | [6] |
| PC3 (Human Prostate Cancer) | H3K9me2 Reduction (In-Cell Western) | 130 nM | [6] |
| PANC-1 (Human Pancreatic Cancer) | H3K9me2 Reduction (In-Cell Western) | 40 nM | [6][9] |
| Neuroblastoma (MYCN-amplified) | Cell Viability (MTT) | Average 15 µM | [7] |
| Neuroblastoma (non-MYCN-amplified) | Cell Viability (MTT) | Average 32 µM | [7] |
Signaling Pathway
This compound inhibits the enzymatic activity of G9a and GLP, which are responsible for the di-methylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark is generally associated with transcriptional repression. By inhibiting G9a/GLP, this compound leads to a decrease in global H3K9me2 levels, resulting in the reactivation of silenced genes, including those involved in apoptosis, and subsequent cancer cell death.[3][4]
Caption: this compound inhibits G9a/GLP, reducing H3K9me2 and reactivating apoptotic genes.
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from a study on human bladder cancer cells.[4]
Experimental Workflow:
References
- 1. This compound (PD000018, RNAMYOYQYRYFQY-UHFFFAOYSA-N) [probes-drugs.org]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
Application Notes and Protocols for In Vivo Administration of UNC0642
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), also known as EHMT2 and EHMT1, respectively.[1][2] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4][5] Due to its improved pharmacokinetic properties compared to its predecessors like UNC0638, this compound is a valuable chemical probe for in vivo studies to investigate the biological roles of G9a/GLP in various disease models.[1][2][6][7] This document provides detailed application notes and protocols for the in vivo dosing and administration of this compound.
Mechanism of Action
This compound is a competitive inhibitor with respect to the peptide substrate and non-competitive with the cofactor S-adenosylmethionine (SAM).[1] By binding to the SET domain of G9a and GLP, this compound prevents the transfer of methyl groups to H3K9. This leads to a global reduction in H3K9me2 levels, which can de-repress the expression of silenced genes.[7][8] The inhibition of G9a/GLP has been shown to induce apoptosis in cancer cells and modulate anxiety-related behaviors in mice, highlighting its therapeutic potential.[7][8]
This compound inhibits the G9a/GLP complex, preventing H3K9 methylation and subsequent gene silencing.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and reported in vivo dosing regimens for this compound in mice.
Table 1: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Animal Model | Dosing | Reference |
| Cmax (plasma) | 947 ng/mL | Male Swiss Albino | 5 mg/kg, single IP injection | [1][4] |
| AUC (plasma) | 1265 hr*ng/mL | Male Swiss Albino | 5 mg/kg, single IP injection | [1][4] |
| Brain/Plasma Ratio | 0.33 | Male Swiss Albino | 5 mg/kg, single IP injection | [1][4] |
Table 2: Summary of In Vivo Dosing Regimens for this compound
| Animal Model | Dosing Regimen | Administration Route | Study Focus | Reference |
| Nude mice with J82 bladder cancer xenografts | 5 mg/kg, every other day for 11 days | Intraperitoneal (IP) | Oncology | [7] |
| Nude mice with LCSC4 xenografts | 10 mg/kg, weekly | Intraperitoneal (IP) | Oncology | [9] |
| Neonatal m+/pΔS−U mice (Prader-Willi syndrome model) | 2.5 mg/kg, daily for 5 consecutive days (P7-P12) | Intraperitoneal (IP) | Genetic Disorders | [10] |
| Adult C57BL/6 mice | 1, 2, or 4 mg/kg, single dose or daily for 14 days | Intraperitoneal (IP) | Behavioral Studies | [8] |
| Pregnant C57BL/6 dams | 2 or 4 mg/kg, daily from E9.5 until birth | Intraperitoneal (IP) | Developmental Studies | [8] |
| 5XFAD mice (Alzheimer's model) | 5 mg/kg, daily | Oral gavage | Neurodegenerative Disease | [11] |
| SAMP8 mice (senescence model) | 5 mg/kg, daily for 4 weeks | Oral gavage | Aging Research | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This compound has been formulated for both intraperitoneal injection and oral gavage. Below are example preparation methods.
A. Formulation for Intraperitoneal (IP) Injection
-
Vehicle Composition 1 (Citrate Buffer):
-
Dissolve this compound in 0.1 M sodium citrate buffer.
-
Adjust the pH to 7.4 with HCl.
-
This formulation has been used for behavioral studies.[8]
-
-
Vehicle Composition 2 (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, mix the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add each solvent sequentially and ensure the solution is clear before adding the next.[13]
-
-
Vehicle Composition 3 (DMSO):
-
For some oncology studies, this compound has been administered in DMSO as the vehicle.[7]
-
B. Formulation for Oral Gavage
-
Vehicle Composition ((2-hydroxypropyl)-β-cyclodextrin):
-
Dissolve this compound in a 2% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin.
-
This formulation has been used in neurodegenerative disease models.[12]
-
Note: It is recommended to prepare the working solution fresh on the day of use. The solubility and stability of this compound in different vehicles should be confirmed in your laboratory.
Protocol 2: Administration of this compound in a Xenograft Mouse Model
This protocol is a general guideline based on studies with bladder cancer xenografts.[7]
Workflow for a typical in vivo xenograft study with this compound.
-
Cell Preparation: Culture and harvest tumor cells (e.g., J82 human bladder cancer cells). Resuspend the cells in an appropriate medium, such as a 1:1 mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 2 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow until they are palpable (e.g., approximately 7 days).
-
Randomization: Randomly assign mice to a vehicle control group and a this compound treatment group.
-
Treatment Administration: Administer this compound or vehicle according to the desired schedule (e.g., 5 mg/kg via intraperitoneal injection every other day).[7]
-
Monitoring: Measure tumor volume (e.g., using calipers and the formula: length × width²/2) and mouse body weight regularly throughout the study.[7]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and harvest the tumors. The tumors can then be weighed and processed for further analysis, such as immunohistochemistry (e.g., for Ki67 and cleaved caspase-3) and western blotting (e.g., for BIM protein).[7]
Protocol 3: Administration of this compound for Behavioral Studies in Mice
This protocol is based on studies investigating the effects of this compound on anxiety-related behaviors.[8]
-
Animal Model: Use adult mice of a suitable strain (e.g., C57BL/6).
-
Drug Preparation: Prepare this compound in a suitable vehicle, such as 0.1 M sodium citrate buffer (pH 7.4).
-
Dosing Regimens:
-
Acute Dosing: Administer a single intraperitoneal injection of this compound (e.g., 1, 2, or 4 mg/kg) or vehicle. Conduct behavioral testing 30 minutes after the injection.
-
Chronic Dosing: Administer daily intraperitoneal injections of this compound (e.g., 1, 2, or 4 mg/kg) or vehicle for a specified period (e.g., 14 days). Perform behavioral testing 30 minutes after the final injection.
-
-
Behavioral Testing: A battery of behavioral tests can be used to assess anxiety-like behavior, such as the elevated zero maze, marble burying test, and novelty-suppressed feeding test.
-
Biochemical Analysis: Following behavioral testing, brain tissue can be collected to assess the levels of H3K9me2 by western blot to confirm target engagement.[8]
Concluding Remarks
This compound is a well-characterized in vivo chemical probe for the G9a/GLP histone methyltransferase complex. The protocols and data presented here provide a comprehensive guide for its use in a variety of animal models. Researchers should carefully consider the specific aims of their study to select the most appropriate dosing regimen, administration route, and vehicle formulation. As with any in vivo experiment, it is crucial to include appropriate vehicle controls and to monitor the health and well-being of the animals throughout the study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of G9a inhibition through modulation of peroxisome-proliferator activator receptor gamma-dependent pathways by miR-128 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for UNC0642 Treatment and H3K9me2 Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1).[1][2] G9a and GLP are responsible for the majority of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression. Inhibition of G9a/GLP by this compound leads to a global reduction in H3K9me2 levels, making it a valuable tool for studying the role of this histone modification in various biological processes, including gene expression, and its potential as a therapeutic target in diseases such as cancer.[3] This document provides detailed protocols for the treatment of cells with this compound and the subsequent detection of H3K9me2 levels via Western blot.
Mechanism of Action
This compound is a chemical probe that acts as a potent and selective inhibitor of the lysine methyltransferases G9a and GLP, with an IC50 of less than 2.5 nM for G9a.[2] By inhibiting the catalytic activity of the G9a/GLP complex, this compound prevents the transfer of methyl groups to histone H3 at lysine 9, leading to a decrease in H3K9me2 levels.[3][4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on H3K9me2 levels in various cancer cell lines.
| Cell Line | Cancer Type | H3K9me2 IC50 (µM) | Reference |
| PANC-1 | Pancreatic Cancer | 0.04 | [1] |
| MDA-MB-231 | Breast Cancer | 0.11 | [1] |
| PC3 | Prostate Cancer | 0.13 | [1] |
| T24 | Bladder Cancer | 9.85 ± 0.41 | [3][5] |
| J82 | Bladder Cancer | 13.15 ± 1.72 | [3][5] |
| 5637 | Bladder Cancer | 9.57 ± 0.37 | [3][5] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent mammalian cells with this compound to assess its effect on H3K9me2 levels.
Materials:
-
Mammalian cell line of interest (e.g., PANC-1, MDA-MB-231, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in appropriate cell culture plates or flasks and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should always be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][3]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to histone extraction.
Histone Extraction (Acid Extraction Method)
This protocol details the extraction of histones from mammalian cells for subsequent Western blot analysis.
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
Ice-cold acetone
-
Distilled water (dH2O)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet from the previous step in ice-cold TEB. Incubate on a rotator for 10 minutes at 4°C.
-
Nuclei Isolation: Centrifuge the lysate at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl. Incubate overnight on a rotator at 4°C.
-
Histone Precipitation: Centrifuge the acid extraction mixture at 6,500 x g for 10 minutes at 4°C. Transfer the supernatant containing the histones to a new tube. Add 8 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour to precipitate the histones.
-
Histone Pellet Collection: Centrifuge at 12,000 rpm for 5 minutes at 4°C. Carefully discard the supernatant.
-
Washing: Wash the histone pellet once with ice-cold acetone.
-
Solubilization: Air-dry the pellet and resuspend it in dH2O.
-
Quantification: Determine the protein concentration using a Bradford assay.
Western Blot for H3K9me2
This protocol outlines the procedure for detecting H3K9me2 in histone extracts by Western blotting.
Materials:
-
Histone extracts
-
4-12% or 15% SDS-PAGE gel
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-H3K9me2 (e.g., Abcam ab1220) diluted in blocking buffer.
-
Primary antibody: anti-Histone H3 (as a loading control, e.g., Abcam ab1791) diluted in blocking buffer.
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of histone extract (e.g., 15-30 µg) with 2X Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-H3K9me2 antibody and the anti-Histone H3 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0642 in Chromatin Immunoprecipitation (ChIP) Assays
Introduction
UNC0642 is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2][3] These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are crucial for transcriptional repression and the formation of heterochromatin.[4][5] By inhibiting G9a/GLP, this compound leads to a global reduction in H3K9me2 levels, subsequently altering gene expression and cellular phenotypes.[2][4][6] This makes this compound a valuable chemical probe for studying the roles of G9a/GLP and H3K9 methylation in various biological processes, including cancer progression and neurological disorders.[4][6]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context.[7][8] When coupled with quantitative PCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq), it allows for the precise mapping of specific histone modifications or the binding sites of DNA-associated proteins across the genome. This document provides detailed protocols and application notes for utilizing this compound in conjunction with ChIP assays to study its effects on H3K9me2 levels at specific genomic loci.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the peptide substrate for G9a and GLP, without competing with the cofactor S-adenosylmethionine (SAM).[3] This inhibition prevents the transfer of methyl groups to H3K9, leading to a decrease in H3K9me2 levels. The subsequent opening of the chromatin structure can lead to the reactivation of silenced genes, including tumor suppressor genes.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity from various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| G9a | < 2.5 nM | >20,000-fold vs. 13 other methyltransferases | [1][3] |
| GLP | < 2.5 nM | >2,000-fold vs. PRC2-EZH2 | [2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 / EC50 | Reference |
| MDA-MB-231 | H3K9me2 Reduction | 110 nM | [2][9] |
| U2OS, PC3, PANC-1 | Cell Viability | > 3,000 nM | [1] |
| T24 (Bladder Cancer) | Cell Viability | 9.85 ± 0.41 µM | [4] |
| J82 (Bladder Cancer) | Cell Viability | 13.15 ± 1.72 µM | [4] |
| 5637 (Bladder Cancer) | Cell Viability | 9.57 ± 0.37 µM | [4] |
| MNA Neuroblastoma | Cell Viability | 15 µM | [10] |
| Non-MNA Neuroblastoma | Cell Viability | 32 µM | [10] |
Chromatin Immunoprecipitation (ChIP) Assay Protocol
This protocol outlines the procedure for treating cells with this compound and performing a ChIP assay to quantify changes in H3K9me2 at specific genomic loci.
Materials
-
Cell culture reagents
-
This compound (soluble in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Protease Inhibitor Cocktail
-
Lysis Buffer
-
Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
Anti-H3K9me2 Antibody (ChIP-grade)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G Agarose/Magnetic Beads
Experimental Procedure
1. Cell Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 100-500 nM) or an equivalent volume of DMSO for the desired time (e.g., 48-72 hours). It is recommended to perform a dose-response experiment to determine the optimal concentration and duration for your cell line.
2. Cross-linking
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in Lysis Buffer (containing 0.1% SDS and protease inhibitors).[8]
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[8] This step is critical and must be optimized for each cell type and sonicator.
-
Centrifuge the sonicated lysate at high speed to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube.
4. Immunoprecipitation
-
Set aside a small aliquot of the soluble chromatin as "input" control.
-
Dilute the remaining chromatin with Dilution Buffer.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-H3K9me2 antibody or Normal Rabbit IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
5. Capture of Immune Complexes
-
Add equilibrated Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
6. Washes
-
Perform a series of washes to remove non-specifically bound proteins and DNA.[7][11]
-
Wash 2x with Low Salt Wash Buffer.
-
Wash 2x with High Salt Wash Buffer.
-
Wash 2x with LiCl Wash Buffer.
-
Wash 2x with TE Buffer.
-
Perform each wash for 5-10 minutes at 4°C with rotation.
-
7. Elution and Reversal of Cross-links
-
Elute the chromatin from the beads by adding Elution Buffer (containing 1% SDS) and incubating at 65°C for 15-30 minutes.[7]
-
Pellet the beads and transfer the supernatant to a new tube.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).
-
Treat the samples (including the "input" control) with RNase A and then Proteinase K.
8. DNA Purification
-
Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a commercial DNA purification kit.
-
Resuspend the purified DNA in nuclease-free water or TE buffer.
9. Analysis
-
ChIP-qPCR: Use specific primers to amplify target genomic regions. Analyze the enrichment of H3K9me2 at specific gene promoters or other regions of interest. Data is typically presented as a percentage of input or fold enrichment over the IgG control.
-
ChIP-seq: Prepare a sequencing library from the purified DNA to analyze genome-wide changes in H3K9me2 distribution following this compound treatment.
Expected Outcomes
Treatment with this compound is expected to cause a significant reduction in the ChIP signal for H3K9me2 at G9a/GLP target loci. This can be quantified by ChIP-qPCR, where a lower percentage of input or fold enrichment will be observed in this compound-treated samples compared to vehicle-treated controls. Genome-wide analysis by ChIP-seq can reveal broad domains of H3K9me2 reduction and identify specific genes and regulatory elements affected by G9a/GLP inhibition.[12] These changes in H3K9me2 are often correlated with increased gene expression, which can be validated by RT-qPCR or RNA-seq.[13][14]
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. rockland.com [rockland.com]
- 9. This compound | G9a/GLP 抑制剂 | MCE [medchemexpress.cn]
- 10. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 11. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 12. Regulation of mammalian 3D genome organization and histone H3K9 dimethylation by H3K9 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with this compound in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0642, a G9a/GLP Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1).[1][2][3] These enzymes are responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] By inhibiting G9a/GLP, this compound leads to a reduction in global H3K9me2 levels, subsequently reactivating silenced genes.[4][5] This compound serves as a valuable chemical probe for studying the biological roles of G9a/GLP in various processes, including cancer, neurodevelopmental disorders, and cellular differentiation.[3][4] this compound exhibits high potency in cellular assays and possesses favorable pharmacokinetic properties for in vivo studies.[1][3]
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the cofactor S-adenosylmethionine (SAM).[1][6] Its high selectivity for G9a/GLP over other histone methyltransferases makes it a precise tool for dissecting the specific functions of these enzymes.[1] Inhibition of G9a/GLP by this compound prevents the methylation of H3K9, leading to a more open chromatin state and the potential for gene expression.
This compound inhibits the G9a/GLP complex, preventing H3K9 methylation and subsequent transcriptional repression.
Solubility and Preparation of this compound
Proper dissolution and storage of this compound are critical for obtaining reproducible experimental results. The following tables summarize the solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (with sonication/heating) | Notes |
| DMSO | 50 - 100 mg/mL (91.46 - 182.91 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[1] |
| In Vivo Formulation | 2 mg/mL (3.66 mM) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[6] Prepare fresh. |
Table 2: Stock Solution Storage
| Storage Condition | Duration | Notes |
| -20°C (Powder) | 3 years | Store desiccated. |
| -80°C (In Solvent) | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
The following are detailed protocols for the use of this compound in common experimental applications.
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the this compound powder to room temperature before opening.
-
Aseptically, dissolve the appropriate amount of this compound in fresh, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5467 mg of this compound (MW: 546.7 g/mol ) in 100 µL of DMSO.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently before adding it to the cells.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: Cellular Treatment and Assessment of H3K9me2 Levels by Western Blotting
This protocol describes the treatment of cultured cells with this compound and subsequent analysis of global H3K9me2 levels by Western blotting.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in complete medium at various concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO vehicle control.
-
Remove the old medium and treat the cells with the this compound-containing medium or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[1][7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the use of this compound in a ChIP experiment to investigate changes in H3K9me2 at specific genomic loci.
Materials:
-
Cultured cells treated with this compound or vehicle control
-
Formaldehyde (37%)
-
Glycine
-
PBS
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Sonicator
-
Anti-H3K9me2 antibody for ChIP
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target and control gene loci
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or DMSO as described in Protocol 2.
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Harvest the cells and perform cell and nuclear lysis according to a standard ChIP protocol.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using a sonicator. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Set aside an aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with the anti-H3K9me2 antibody or normal IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
-
qPCR Analysis:
-
Resuspend the purified DNA in nuclease-free water.
-
Perform qPCR using primers specific for the gene promoters of interest and negative control regions.
-
Analyze the data by calculating the percentage of input for each sample.
-
General experimental workflow for using this compound in cell-based assays.
Data Presentation
Table 3: Recommended Working Concentrations of this compound in Cellular Assays
| Cell Line | Assay Type | Effective Concentration Range | Incubation Time | Reference |
| PANC-1 | Reduction of H3K9me2 | IC50 = 0.04 µM | 48 hours | [1] |
| MDA-MB-231 | Reduction of H3K9me2 | IC50 = 0.11 µM | 48 hours | [1] |
| PC3 | Reduction of H3K9me2 | IC50 = 0.13 µM | 48 hours | [1] |
| T24, J82, 5637 | Cell Viability | 1 - 20 µM | 72 hours | [5] |
| Multiple Myeloma | Synergistic effects with Carfilzomib | 10 µM | Up to 6 days | [8] |
Note: The optimal concentration and incubation time for this compound should be determined empirically for each cell line and experimental setup.
Conclusion
This compound is a critical tool for investigating the roles of G9a/GLP and H3K9 methylation in health and disease. Adherence to proper solubility, storage, and experimental protocols is essential for generating reliable and reproducible data. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. This compound Datasheet [selleckchem.com]
- 8. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC0642 IC50 in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the histone methyltransferase inhibitor, UNC0642, including its mechanism of action, IC50 values in various cancer cell lines, and detailed protocols for experimental validation.
This compound is a potent and selective small molecule inhibitor of G9a and G9a-like protein (GLP), which are histone methyltransferases responsible for the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2).[1][2][3] Dysregulation of G9a/GLP activity is implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[4][5] this compound has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer models.[1][6][7]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound across a range of cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Additional Notes |
| Urinary Bladder Cancer | T24 | 9.85 ± 0.41 | Treatment for 72 hours, viability assessed by SRB assay.[1] |
| J82 | 13.15 ± 1.72 | Treatment for 72 hours, viability assessed by SRB assay.[1] | |
| 5637 | 9.57 ± 0.37 | Treatment for 72 hours, viability assessed by SRB assay.[1] | |
| Neuroblastoma (MYCN-Amplified) | Multiple Lines (Average) | 15 | More sensitive than non-MYCN amplified lines.[8] |
| Neuroblastoma (Non-MYCN-Amplified) | Multiple Lines (Average) | 32 | [8] |
| Pancreatic Cancer | PANC-1 | 0.04 | Inhibition of H3K9me2 levels measured by in-cell Western assay.[2] |
| Prostate Cancer | PC3 | 0.13 | Inhibition of H3K9me2 levels measured by in-cell Western assay.[2] |
| Breast Cancer | MDA-MB-231 | Lowest IC50 among screened breast cancer cell lines.[6] | Specific value not provided in the abstract. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for determining its IC50 value.
Caption: this compound inhibits the G9a/GLP complex, leading to reduced H3K9me2 and downstream effects.
References
- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone methyltransferase inhibitor this compound promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
Application Notes and Protocols for UNC0642 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of UNC0642, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. Optimal treatment duration and concentration are critical for achieving desired experimental outcomes, and this document outlines key considerations and detailed protocols for both in vitro and in vivo studies.
Mechanism of Action
This compound is a chemical probe that acts as a competitive inhibitor of the peptide substrate and a non-competitive inhibitor of the cofactor S-adenosyl-methionine (SAM) for the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2] This inhibition leads to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[3][4] By altering H3K9me2 levels, this compound can modulate gene expression, leading to various cellular outcomes such as apoptosis, autophagy, and cell cycle arrest, depending on the cellular context.[3][5][6]
Signaling Pathway
The primary signaling pathway affected by this compound involves the inhibition of G9a and GLP, which form a heterodimeric complex to catalyze the methylation of H3K9. This reduction in H3K9me2 can lead to the reactivation of tumor suppressor genes and the induction of pro-apoptotic proteins like BIM.[3]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro activity of this compound across various cell lines. Concentrations and treatment durations can be adjusted based on the specific cell type and experimental goals.
| Cell Line | Cancer Type | Parameter | Value | Treatment Duration | Reference |
| PANC-1 | Pancreatic Cancer | IC50 (H3K9me2 reduction) | 0.04 µM | 24 h | [1] |
| U2OS | Osteosarcoma | IC50 (H3K9me2 reduction) | < 150 nM | Not Specified | [1] |
| PC3 | Prostate Cancer | IC50 (H3K9me2 reduction) | < 150 nM | Not Specified | [1] |
| T24 | Bladder Cancer | IC50 (Cell Viability) | 9.85 ± 0.41 µM | 72 h | [3][7] |
| J82 | Bladder Cancer | IC50 (Cell Viability) | 13.15 ± 1.72 µM | 72 h | [3][7] |
| 5637 | Bladder Cancer | IC50 (Cell Viability) | 9.57 ± 0.37 µM | 72 h | [3][7] |
| MDA-MB-231 | Breast Cancer | Effect on Clonogenicity | No effect | 48 h | [1] |
| PANC-1 | Pancreatic Cancer | Effect on Clonogenicity | Reduction | 48 h | [1] |
Note: IC50 values for cell viability are generally higher than those for H3K9me2 reduction, indicating a therapeutic window where epigenetic effects can be observed with minimal cytotoxicity.[1]
Experimental Protocols
In Vitro Treatment Protocol
This protocol provides a general framework for treating adherent cancer cell lines with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
Cell culture plates or flasks
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time will depend on the endpoint being measured. For epigenetic changes (H3K9me2 reduction), shorter incubation times may be sufficient, while for phenotypic changes (e.g., apoptosis, changes in cell viability), longer incubation times are often necessary.[1][3]
-
Analysis: Following incubation, harvest the cells for downstream analysis. This may include:
-
Western Blotting: To assess the levels of H3K9me2 and other proteins of interest.
-
Cell Viability Assays: (e.g., MTT, resazurin) to determine the cytotoxic effects of this compound.[1]
-
Apoptosis Assays: (e.g., Annexin V staining, caspase activity assays) to measure the induction of apoptosis.
-
Clonogenic Assays: To assess the long-term effects on cell proliferation.[1]
-
In Vivo Treatment Protocol
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Sterile syringes and needles
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunocompromised mice.[3]
-
This compound Formulation: Prepare the this compound solution for injection. A commonly used vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[4] Ensure the final solution is clear and free of precipitation.
-
Dosing and Administration: Once tumors are palpable, randomly assign mice to treatment and control groups. A typical dose of this compound is 5 mg/kg, administered via intraperitoneal injection.[1][3] The frequency of administration can vary, with studies reporting injections every other day.[3][7]
-
Monitoring: Monitor tumor growth using calipers and record the body weight of the mice regularly to assess toxicity.[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as:
-
Immunohistochemistry (IHC): To examine the levels of H3K9me2, proliferation markers (e.g., Ki67), and apoptosis markers (e.g., cleaved caspase-3) in the tumor tissue.[3]
-
Western Blotting: To analyze protein expression in tumor lysates.
-
Concluding Remarks
This compound is a valuable tool for studying the biological roles of G9a and GLP and for exploring their potential as therapeutic targets. The optimal treatment duration and concentration of this compound are highly dependent on the specific experimental system and the desired outcome. It is crucial to perform careful dose-response and time-course experiments to determine the ideal conditions for each application. The protocols and data presented here provide a solid foundation for designing and executing successful experiments with this compound.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC0642 in Mouse Models of Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC0642 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in the pathogenesis of various diseases, including cancer and neurological disorders. This compound, with its excellent in vivo pharmacokinetic properties, serves as a valuable chemical probe for studying the therapeutic potential of G9a/GLP inhibition in various mouse models of disease.[1][2]
These application notes provide a summary of the use of this compound in preclinical mouse models, detailing its effects on disease progression, relevant signaling pathways, and established experimental protocols.
Data Presentation: Efficacy of this compound in Mouse Models
The following tables summarize the quantitative data from key studies investigating the therapeutic effects of this compound in different disease models.
Table 1: this compound in Cancer Mouse Models
| Disease Model | Mouse Strain | This compound Dosage and Administration | Key Findings | Reference |
| Bladder Cancer (J82 xenograft) | Nude mice | 5 mg/kg, intraperitoneal (i.p.), every other day for 11 days | - Significant suppression of tumor growth.[1] - Reduced Ki67 expression (cell proliferation marker) from 61.73% to 22.20%.[1] - Increased cleaved Caspase 3 (apoptosis marker) from 0.36% to 4.89%.[1] - No significant loss of body weight.[1] | [1] |
| Lung Cancer (LCSC2 and LCSC4 xenografts) | Mice (strain not specified) | 10 mg/kg, intraperitoneal (i.p.) | - Suppressed tumor growth in LCSC2 xenografts.[3] - Significantly suppressed tumor growth in LCSC4 xenografts.[3] - Decreased H3K9me2 levels and increased expression of tumor suppressor genes FOXP1 and SP5.[3] | [3] |
| Neuroblastoma (MYCN-amplified) | Not specified in abstracts | Not specified for in vivo studies in the provided abstracts. In vitro studies showed greater sensitivity in MYCN-amplified cell lines. | - In vitro: Average IC50 of 15 µM in MYCN-amplified cell lines vs. 32 µM in non-MYCN-amplified lines.[4] | [4] |
Table 2: this compound in Neurological Disease Mouse Models
| Disease Model | Mouse Strain | This compound Dosage and Administration | Key Findings | Reference |
| Prader-Willi Syndrome (m+/pΔS−U) | C57B6/J and 129/SvEv mixed background | 2.5 mg/kg, i.p., for 5 consecutive days in neonatal mice | - Significantly improved survival.[5][6] - Improved growth and normal physical appearance.[5][6] - Activated the expression of silenced paternal genes (Snrpn and Snord116).[6] - No observed loss of body weight in wild-type littermates.[5][6] | [5][6] |
| Alzheimer's Disease (5XFAD) | 5XFAD transgenic mice | 5 mg/kg/day, oral gavage for 4 weeks | - Rescued cognitive impairment.[7][8] - Reduced β-amyloid plaque burden.[7][8] - Decreased neuroinflammation (reduced Il-6 and Tnf-α).[7][8] - Reduced H3K9me2 levels in the hippocampus.[7] | [7][8][9] |
| Anxiety-Related Behavior | C57BL/6 | 2 mg/kg and 4 mg/kg, chronic administration | - Decreased anxiety-related behaviors.[10] - 4 mg/kg dose significantly reduced H3K9me2 levels in the brain.[10] | [10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer
This compound inhibits the catalytic activity of the G9a/GLP complex, leading to a global reduction in H3K9me2 levels. This epigenetic modification reactivates the expression of silenced tumor suppressor genes, such as the pro-apoptotic protein BIM, which in turn triggers the caspase cascade, leading to apoptosis and suppression of tumor growth.
Caption: this compound-mediated inhibition of G9a/GLP in cancer.
Experimental Workflow for Xenograft Mouse Models
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Caption: Workflow for this compound efficacy testing in a xenograft model.
Experimental Protocols
Protocol 1: Bladder Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human bladder cancer xenograft model.
Materials:
-
Human bladder cancer cell line (e.g., J82)
-
RPMI 1640 medium with 10% fetal bovine serum
-
Matrigel
-
8-week-old male nude mice
-
This compound
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture J82 cells in RPMI 1640 medium. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of medium and Matrigel to a final concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.[1]
-
Tumor Growth and Grouping: Monitor mice for tumor growth. Once tumors become palpable (approximately 7 days post-injection), randomize the mice into two groups: a vehicle control group and a this compound treatment group.[1]
-
Drug Administration:
-
Prepare a stock solution of this compound.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection every other day for a total of 6 doses (11 days).[1]
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Record the body weight of each mouse at each measurement to monitor for toxicity.[1]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.[1]
-
Process a portion of the tumor for immunohistochemical analysis of Ki67 and cleaved Caspase 3.[1]
-
Process another portion for Western blot analysis to determine the levels of H3K9me2 and BIM.[1]
-
Protocol 2: Alzheimer's Disease Mouse Model
Objective: To assess the neuroprotective effects of this compound in the 5XFAD mouse model of Alzheimer's disease.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
This compound
-
Vehicle control (e.g., 2% w/v, (2-hydroxypropyl)-β-cyclodextrin)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Open Field, Novel Object Recognition Test)
-
Equipment for tissue processing, Western blotting, and immunohistochemistry
Procedure:
-
Animal Grouping: Divide the 5XFAD mice into a treatment group and a vehicle control group. Include a group of wild-type mice receiving the vehicle as a baseline control.
-
Drug Administration:
-
Administer this compound daily at a dose of 5 mg/kg via oral gavage for 4 weeks.[9]
-
Administer the vehicle to the control groups on the same schedule.
-
-
Behavioral Testing: After the treatment period, conduct a battery of behavioral tests to assess cognitive function. Examples include:
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and perfuse them with saline.
-
Harvest the brains. Dissect the hippocampus and cortex for biochemical and histological analysis.
-
Western Blotting: Analyze hippocampal lysates for levels of H3K9me2, synaptic markers (e.g., Synaptophysin, BDNF), and neurotrophins.[7][8]
-
Immunohistochemistry: Stain brain sections to quantify β-amyloid plaques (e.g., using Thioflavin-S) and markers of neuroinflammation (e.g., GFAP for astrogliosis).[7][8]
-
Gene Expression Analysis: Use RT-qPCR to measure the expression of inflammatory cytokines (e.g., Il-6, Tnf-α) and neurotrophic factors (e.g., Ngf, Vgf).[7][8]
-
Concluding Remarks
This compound has demonstrated significant therapeutic potential in a range of preclinical mouse models of cancer and neurological disorders. Its ability to modulate the epigenetic landscape by inhibiting G9a/GLP offers a promising avenue for therapeutic intervention. The protocols and data presented here provide a foundation for researchers to design and execute further studies to explore the full therapeutic utility of this compound and other G9a/GLP inhibitors. Careful consideration of appropriate dosages, administration routes, and relevant endpoint analyses, as outlined in these notes, will be crucial for the successful application of this compound in future research.
References
- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Application Notes and Protocols for Assessing Cell Viability with UNC0642
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing UNC0642, a potent and selective inhibitor of histone methyltransferases G9a and G9a-like protein (GLP), to assess cell viability in various research and drug development contexts.
This compound is a valuable chemical probe for investigating the biological roles of G9a/GLP in cellular processes, particularly in cancer biology.[1][2] Inhibition of G9a/GLP by this compound leads to a reduction in histone H3 lysine 9 dimethylation (H3K9me2), which subsequently induces apoptosis and, in some contexts, autophagy-associated cell death.[3][4] These characteristics make this compound an effective tool for studying epigenetic regulation of cell fate and for evaluating the therapeutic potential of G9a/GLP inhibition.
Mechanism of Action
This compound is a substrate-competitive inhibitor with high potency for both G9a and GLP, exhibiting IC50 values of less than 2.5 nM in cell-free assays.[1][5] By inhibiting the methyltransferase activity of G9a/GLP, this compound prevents the methylation of H3K9.[3] This epigenetic modification is crucial for gene silencing and the maintenance of chromatin structure. The reduction in H3K9me2 levels leads to the upregulation of pro-apoptotic genes, such as BIM, and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, ultimately triggering the apoptotic cascade.[3][6] In some cancer cell types, this compound has also been shown to induce cell death through the upregulation of thioredoxin-interacting protein (TXNIP), leading to increased oxidative stress and mitochondrial dysfunction.[7]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on the viability of various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| T24 | Bladder Cancer | 9.85 ± 0.41 | SRB | [3] |
| J82 | Bladder Cancer | 13.15 ± 1.72 | SRB | [3] |
| 5637 | Bladder Cancer | 9.57 ± 0.37 | SRB | [3] |
| MDA-MB-231 | Breast Cancer | Lowest IC50 among screened BC lines | Not specified | [7] |
| MCF-7 | Breast Cancer | 12.6 | Neutral Red | [6] |
Table 2: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Cell Lines | Value | Reference |
| G9a/GLP IC50 (cell-free) | - | < 2.5 nM | [1] |
| Cellular H3K9me2 Reduction IC50 | U2OS, PC3, PANC-1 | < 150 nM | [1] |
| Cytotoxicity EC50 | U2OS, PC3, PANC-1 | > 3,000 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess cell viability following this compound treatment are provided below.
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
This protocol is adapted from a study on human bladder cancer cells.[3]
Materials:
-
This compound (stock solution in DMSO)
-
Human bladder cancer cell lines (e.g., T24, J82, 5637)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
10% Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should typically range from 0 to 20 µM.[3] Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of 5%) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Shake the plates for 5 minutes on a shaker. Measure the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Resazurin (AlamarBlue) Assay for Cell Viability
This protocol is based on methods used for various cancer cell lines.[1][2]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines (e.g., MDA-MB-231, PC3, U2OS)
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Opaque-walled 96-well plates
-
Resazurin solution (e.g., 0.1 mg/mL)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate the plates for 3-4 hours at 37°C, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is used to quantify apoptosis induced by this compound.[3]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., 1-20 µM) or DMSO (vehicle control) for 72 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer. Annexin V positive cells are considered apoptotic.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing cell viability.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Inhibitor this compound on Expression of G9a and Its Proliferative and Apoptotic Markers in Breast Cancer Cell Line MCF-7 - ProQuest [proquest.com]
- 7. Histone methyltransferase inhibitor this compound promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC0642 off-target effects and selectivity profile
Welcome to the technical support center for UNC0642, a potent and selective inhibitor of the lysine methyltransferases G9a and GLP. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound by providing detailed information on its selectivity, potential off-target effects, and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of the euchromatic histone-lysine N-methyltransferase 2 (EHMT2), also known as G9a, and its closely related homolog EHMT1, also known as G9a-like protein (GLP).[1][2][3] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[4] this compound is competitive with the peptide substrate and non-competitive with the cofactor S-adenosyl-L-methionine (SAM).[1][2][5]
Q2: How selective is this compound for G9a/GLP over other methyltransferases?
This compound exhibits excellent selectivity for G9a and GLP. It is over 20,000-fold selective for G9a/GLP against 13 other methyltransferases and more than 2,000-fold selective over PRC2-EZH2.[1][6]
Q3: What is the known off-target profile of this compound against other protein classes?
This compound has been profiled against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and transporters, demonstrating a high degree of selectivity.[1][2][6] It showed no significant inhibition against a panel of 50 representative kinases at a concentration of 10 µM.[1][3] However, one notable off-target is the histamine H3 receptor.[1][7]
Q4: What are the IC50 and Ki values for this compound against its primary targets and key off-targets?
The inhibitory potency of this compound is summarized in the table below.
| Target | Assay Type | IC50 | Ki | Selectivity Fold (vs. G9a/GLP) |
| G9a (EHMT2) | Biochemical | <2.5 nM | 3.7 ± 1 nM | - |
| GLP (EHMT1) | Biochemical | <2.5 nM | - | - |
| Other Methyltransferases (13 total) | Biochemical | >50,000 nM | - | >20,000-fold |
| PRC2-EZH2 | Biochemical | >5,000 nM | - | >2,000-fold |
| Histamine H3 Receptor | Radioligand Binding | - | 45 nM | ~12-fold |
| α1D Adrenergic Receptor | Radioligand Binding | - | 4,500 nM | >1,200-fold |
| σ2 Receptor | Radioligand Binding | - | 900 nM | >240-fold |
Data compiled from multiple sources.[1][2][5][6]
Troubleshooting Guide
Issue 1: High cellular toxicity observed at effective concentrations.
-
Possible Cause: Off-target effects or inappropriate concentration range. While this compound generally shows a good separation between functional potency and cytotoxicity, this can be cell-line dependent.[1][6]
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Perform a dose-response experiment and measure the reduction of global H3K9me2 levels by Western blot or in-cell Western to confirm on-target activity in your specific cell line. The IC50 for H3K9me2 reduction is typically in the range of 40-150 nM.[1][2][6]
-
Determine Cytotoxicity EC50: Conduct a cell viability assay (e.g., resazurin or SRB assay) to determine the EC50 for cytotoxicity in your cell line.[1][8] The reported EC50 for toxicity is generally above 3,000 nM.[6]
-
Optimize Concentration: Use the lowest concentration of this compound that gives a robust on-target effect while minimizing toxicity.
-
Consider an Alternative Inhibitor: If toxicity persists, consider using a structurally distinct G9a/GLP inhibitor, such as A-366, to confirm that the observed phenotype is due to G9a/GLP inhibition and not an off-target effect of the this compound scaffold.[9]
-
Issue 2: Inconsistent or lack of expected downstream biological effects.
-
Possible Cause: Cell-line specific signaling pathways, insufficient target engagement, or degradation of the compound.
-
Troubleshooting Steps:
-
Verify H3K9me2 Reduction: Always confirm that this compound treatment leads to a significant reduction in H3K9me2 levels in your experimental system. This is a direct readout of target engagement.
-
Time Course Experiment: The downstream effects of epigenetic modifications can take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your desired phenotype.
-
Fresh Compound Preparation: this compound should be dissolved in a suitable solvent like DMSO and stored properly.[6] For cellular assays, it is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Pathway Analysis: The phenotypic consequences of G9a/GLP inhibition can be highly context-dependent.[1] Investigate the specific role of G9a/GLP and H3K9me2 in the signaling pathways relevant to your research area.
-
Experimental Protocols
1. In-Cell Western Assay for H3K9me2 Inhibition
This assay quantifies the reduction of H3K9me2 levels in cells following this compound treatment.
-
Methodology:
-
Seed cells (e.g., MDA-MB-231, PC3, U2OS) in a 96-well plate and allow them to adhere overnight.[1][6]
-
Treat cells with a serial dilution of this compound for 48 hours.[1][6]
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding.
-
Incubate with a primary antibody specific for H3K9me2.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW).
-
Counterstain for total cell number using a nuclear stain (e.g., DRAQ5).
-
Wash the plates to remove unbound antibodies.[3]
-
Scan the plate using an infrared imaging system (e.g., Odyssey Li-Cor scanner) to detect the signals for H3K9me2 (800 nm) and the nuclear stain (700 nm).[3]
-
Normalize the H3K9me2 signal to the nuclear stain signal to account for cell number variations.
-
Plot the normalized H3K9me2 signal against the this compound concentration to determine the IC50 value.
-
2. Radioligand Binding Assay for Off-Target Assessment
This method is used to determine the binding affinity (Ki) of this compound for potential off-targets like GPCRs.
-
Methodology (Example for Histamine H3 Receptor):
-
Prepare cell membranes from a cell line recombinantly expressing the histamine H3 receptor.
-
In a multi-well plate, combine the cell membranes with a known concentration of a radiolabeled ligand specific for the H3 receptor (e.g., [3H]-Nα-methylhistamine).
-
Add varying concentrations of this compound to compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC50 of the competitor (this compound) to the affinity of the radioligand.
-
Visualizations
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 methylation.
Caption: Workflow for characterizing this compound selectivity and potency.
References
- 1. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
UNC0642 cell line specific toxicity and response
Welcome to the technical support center for UNC0642, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the lysine methyltransferases G9a and G9a-like protein (GLP).[1][2][3] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, which can reactivate silenced genes and induce cellular effects such as apoptosis and cell cycle arrest in specific cancer cell lines.[4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for G9a and GLP, with IC50 values in the low nanomolar range (<2.5 nM for G9a).[1][3] It has been shown to be over 20,000-fold more selective for G9a/GLP than for 13 other methyltransferases and over 2,000-fold more selective than for PRC2-EZH2.[1] Furthermore, it shows high selectivity against a broad panel of kinases, GPCRs, transporters, and ion channels.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo experiments. For long-term storage, the DMSO stock solution should be stored at -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C.
Q4: What are the expected cellular effects of this compound treatment?
A4: The cellular response to this compound is cell-type specific. In sensitive cancer cell lines, treatment typically leads to a dose-dependent reduction in cell viability and induction of apoptosis.[4][5] For example, this compound has been shown to reduce clonogenicity in PANC-1 pancreatic cancer cells but has minimal effect on the clonogenicity of MDA-MB-231 breast cancer cells.[1] Mechanistically, a key indicator of this compound activity is the global reduction of H3K9me2 levels, which can be assessed by western blotting or immunofluorescence.[4][5]
Q5: Has this compound been used in in vivo studies?
A5: Yes, this compound was developed to have improved pharmacokinetic properties suitable for in vivo studies compared to its predecessor, UNC0638.[2] It has been used in mouse models, where it has shown to be well-tolerated at effective doses and can suppress tumor growth in xenograft models.[5][6] For instance, in a bladder cancer xenograft model, administration of this compound at 5 mg/kg resulted in significant tumor growth suppression without notable toxicity.[5]
Troubleshooting Guide
Issue 1: No or low cytotoxicity observed in my cell line.
| Potential Cause | Troubleshooting Step |
| Cell line resistance | Some cell lines are inherently resistant to G9a/GLP inhibition. This can be due to the absence of dependency on the G9a/GLP pathway for survival or the presence of compensatory mechanisms. |
| Incorrect dosage | Ensure that the concentration range used is appropriate for your cell line. Refer to the IC50 values in the literature for similar cell types (see Table 1). Perform a dose-response experiment to determine the optimal concentration. |
| Compound inactivity | Verify the integrity of your this compound stock. If possible, test its activity in a sensitive positive control cell line. |
| Experimental duration | The cytotoxic effects of this compound may require a longer incubation period to manifest. Consider extending the treatment duration (e.g., from 48 to 72 or 96 hours). |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure uniform cell seeding density across all wells and plates. Variations in cell number can significantly impact the final readout. |
| Incomplete drug dissolution | Ensure that the this compound stock solution is fully dissolved and that the final working solution is homogenous before adding to the cells. |
| Edge effects in multi-well plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain a humidified environment. |
| DMSO concentration | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control with the same DMSO concentration. |
Issue 3: H3K9me2 levels are not decreasing after treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time | Increase the concentration of this compound and/or the duration of treatment. A time-course and dose-response experiment for H3K9me2 reduction is recommended. |
| Antibody quality for Western blot | Verify the specificity and sensitivity of your H3K9me2 antibody. Use a positive control (e.g., lysate from a cell line known to have high H3K9me2 levels) and a negative control (e.g., G9a/GLP knockout cells, if available). |
| Cellular context | In some cellular contexts, the turnover of H3K9me2 may be slow, requiring longer treatment times to observe a significant reduction. |
Data Presentation
Table 1: this compound IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T24 | Bladder Cancer | 9.85 ± 0.41 | [4][7] |
| J82 | Bladder Cancer | 13.15 ± 1.72 | [4][7] |
| 5637 | Bladder Cancer | 9.57 ± 0.37 | [4][7] |
| MNA Neuroblastoma Lines (average) | Neuroblastoma | 15 | [2] |
| Non-MNA Neuroblastoma Lines (average) | Neuroblastoma | 32 | [2] |
| S21N (MYCN uninduced) | Neuroblastoma | 23.2 | [2] |
| S21N (MYCN induced) | Neuroblastoma | 10.6 | [2] |
Table 2: this compound Potency for H3K9me2 Reduction and Cellular Toxicity
| Cell Line | IC50 for H3K9me2 Reduction (nM) | EC50 for Toxicity (nM) | Tox/Function Ratio | Citation |
| U2OS | < 150 | > 3,000 | > 45 | [1] |
| PC3 | < 150 | > 3,000 | > 45 | [1] |
| PANC-1 | 40 | > 3,000 | 88 | [2] |
| MDA-MB-231 | 100 - 600 | > 5,000 | > 45 | [2] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3 hours.
-
Solubilization: Add 50 µL of SDS lysis buffer (10% SDS in 0.01 N HCl) to each well.
-
Reading: Incubate the plate overnight at 37°C and then read the absorbance at 570 nm with a reference wavelength of 650 nm.[2]
Western Blot for H3K9me2
-
Cell Lysis: After treatment with this compound for the desired time, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the G9a/GLP complex, leading to reduced H3K9me2 and downstream effects.
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree for troubleshooting experiments with low this compound-induced cytotoxicity.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing UNC0642 concentration for in vitro assays
Welcome to the Technical Support Center for UNC0642. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the use of this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] In cell-free assays, it inhibits G9a and GLP with an IC50 of less than 2.5 nM.[1][3][4] Its mechanism is competitive with the peptide substrate and non-competitive with the cofactor S-adenosyl-methionine (SAM).[1][3][4] The primary molecular consequence of G9a/GLP inhibition by this compound is the global reduction of histone H3 lysine 9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2][5]
Q2: How should I dissolve and store this compound?
This compound is soluble in organic solvents like DMSO (up to ~50 mg/mL), DMF, and ethanol but is sparingly soluble in aqueous buffers.[6]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability (stable for ≥4 years).[6][7]
-
Working Solutions: For cell culture experiments, dilute the DMSO stock solution directly into your culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is not recommended to store aqueous solutions of this compound for more than one day.[6]
Q3: What is a good starting concentration for my in vitro assay?
The optimal concentration of this compound is highly dependent on the cell type and the duration of the experiment.
-
For Target Engagement: To observe a reduction in H3K9me2 levels, concentrations between 50 nM and 500 nM are typically effective within 24-72 hours.[1][5]
-
For Phenotypic Assays: For longer-term assays like cell viability or clonogenic assays, a wider dose-response curve is recommended, for example, from 100 nM to 20 µM.[8]
The table below summarizes reported effective concentrations and IC50/EC50 values in various cell lines for reference.
| Cell Line | Assay Type | Duration | Effective Concentration / IC50 | Reference |
| PANC-1 | H3K9me2 Reduction | - | IC50 = 40 nM | [5] |
| MDA-MB-231 | H3K9me2 Reduction | - | IC50 = 110 nM | [6] |
| PC3 | H3K9me2 Reduction | - | IC50 < 150 nM | [1][3][5] |
| U2OS | H3K9me2 Reduction | - | IC50 < 150 nM | [1][3][5] |
| T24 (Bladder Cancer) | Cell Viability (SRB) | 72 h | IC50 = 9.85 µM | [8][9] |
| J82 (Bladder Cancer) | Cell Viability (SRB) | 72 h | IC50 = 13.15 µM | [8][9] |
| 5637 (Bladder Cancer) | Cell Viability (SRB) | 72 h | IC50 = 9.57 µM | [8][9] |
| MCF-7 | Cell Viability (Neutral Red) | - | Significant reduction at 5-10 µM | [10] |
Troubleshooting Guide
Problem 1: I don't observe the expected biological effect or phenotype.
If this compound treatment does not yield the expected outcome, systematically verify the key steps of your experiment.
Step-by-Step Solutions:
-
Confirm Target Engagement: The most critical first step is to verify that this compound is inhibiting G9a/GLP in your specific cell system. The standard method is to measure the global levels of H3K9me2 via Western blot.
-
Action: Treat your cells with a range of this compound concentrations (e.g., 100 nM, 500 nM, 1 µM) for 48-72 hours. Lyse the cells, run a Western blot, and probe with antibodies against H3K9me2 and total Histone H3 (as a loading control).
-
Expected Outcome: You should see a dose-dependent decrease in the H3K9me2 signal.[8] If you do not, the compound may not be entering the cells or is not active at the tested concentrations.
-
-
Increase Concentration and/or Duration: Cellular potency can vary significantly. If H3K9me2 is not reduced, consider increasing the concentration or extending the treatment time. Some cellular effects may require sustained inhibition over several days.
-
Check Compound and Vehicle Control:
-
Solubility: Ensure the compound did not precipitate when added to the culture medium. Visually inspect the medium after dilution.
-
DMSO Control: Always include a vehicle-only (e.g., 0.1% DMSO) control to ensure the observed effects are not due to the solvent.
-
Problem 2: I'm observing high levels of cytotoxicity.
This compound generally shows a good separation between functional potency (H3K9me2 reduction) and cytotoxicity.[1][3][5] However, at high concentrations or in sensitive cell lines, cell death can occur.
Step-by-Step Solutions:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the precise EC50 (concentration causing 50% toxicity) in your cell line. This will help you select a concentration range that is effective for target inhibition but minimally toxic.
-
Action: Seed cells and treat with a broad range of this compound concentrations (e.g., 100 nM to 50 µM) for a relevant time period (e.g., 72 hours). Use a viability assay like MTT, SRB, or CellTiter-Glo.
-
Analysis: Plot cell viability versus log[this compound] to determine the EC50. Aim to work at concentrations well below the EC50 for your main experiments.
-
-
Distinguish On-Target vs. Off-Target Toxicity:
-
High concentrations may induce off-target effects.[11] To confirm that the cytotoxicity is due to G9a/GLP inhibition, you can use a rescue experiment or a second, structurally distinct inhibitor.
-
Action (Control Experiment): If possible, use siRNA/shRNA to knock down G9a. G9a-depleted cells should show reduced sensitivity (a higher IC50) to this compound compared to control cells.[8][12] This indicates the cell death is at least partially dependent on G9a activity.[8]
-
-
Shorten Treatment Duration: If your phenotypic readout allows, try reducing the exposure time to minimize cumulative toxicity.
Experimental Protocols
Protocol 1: Western Blot for H3K9me2 Target Engagement
This protocol verifies that this compound is effectively inhibiting G9a/GLP in cells by measuring the reduction in its product, H3K9me2.
Materials:
-
Cells of interest
-
This compound and DMSO
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-Histone H3
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density. After 24 hours, treat with this compound at desired concentrations (e.g., 0, 100, 250, 500, 1000 nM) for 48-72 hours.
-
Lysis: Wash cells with cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 15-20 µg) per lane onto an SDS-PAGE gel (e.g., 15% acrylamide for histones).
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-H3K9me2 at 1:1000, anti-H3 at 1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate before imaging.
-
Analysis: Quantify the band intensities. Calculate the ratio of H3K9me2 to total Histone H3 for each condition to determine the relative reduction.
Protocol 2: Cell Viability (Cytotoxicity) Assay using SRB
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.[8]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
Methodology:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and incubate for 24 hours.[8]
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired period (e.g., 72 hours).[8]
-
Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 560 nm on a microplate reader.[8] The absorbance is proportional to the number of living cells.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
UNC0642 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of UNC0642. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1][2] The product is shipped at room temperature, and stability testing has shown that it is stable under these conditions for at least one month without any cooling measures.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][3][4][5][6][7] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[5] this compound is insoluble in water.[3][4]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound can vary slightly between batches but is generally consistent across suppliers. It is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being achievable.[1][3][4] Some sources suggest that using fresh, non-hygroscopic DMSO and applying ultrasonication can aid in dissolution.[1][2][4]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Molar Concentration (mM) |
|---|---|---|
| DMSO | 50 - 100 | 91.46 - 182.91 |
| Ethanol | 50 - 100 | 91.45 - 182.91 |
| Dimethylformamide (DMF) | 30 | ~54.87 |
| Water | Insoluble | N/A |
Note: Molar concentrations are calculated based on a molecular weight of 546.7 g/mol .
Q4: How should I store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to two years.[1][2][4] For shorter-term storage (up to one year), -20°C is also acceptable.[1][2][4]
Storage Conditions for this compound
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Q5: Are aqueous solutions of this compound stable?
A5: this compound is sparingly soluble in aqueous buffers.[5] It is not recommended to store aqueous solutions for more than one day.[5] For experiments requiring aqueous dilutions, it is best to prepare them fresh from a DMSO stock solution on the day of use.
Troubleshooting Guide
Issue 1: this compound precipitate is observed in my stock solution after thawing.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed moisture, which can reduce solubility.[4]
-
Solution:
Issue 2: Inconsistent results are observed in cell-based assays.
-
Possible Cause 1: Degradation of this compound in the working solution.
-
Solution 1: Always prepare fresh working dilutions from a frozen stock solution for each experiment. Avoid storing diluted aqueous solutions.
-
Possible Cause 2: Uneven distribution of the compound in the culture medium.
-
Solution 2: After adding this compound to the cell culture medium, ensure thorough mixing by gently pipetting or swirling the plate before incubating with cells.
-
Possible Cause 3: High DMSO concentration in the final working solution affecting cell viability.
-
Solution 3: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If higher concentrations are necessary, include a vehicle control (medium with the same DMSO concentration without this compound) to assess the solvent's effect on the cells.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Based on a molecular weight of 546.7 g/mol , to prepare a 10 mM solution, you will need 5.467 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution.[6]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is below 0.1%.
-
Add the working solutions to the cells immediately after preparation.
-
Protocol 3: Formulation for In Vivo Studies (Intraperitoneal Injection)
A common formulation for in vivo studies involves a multi-component solvent system to maintain this compound solubility in an aqueous environment.
-
Solvent System: A typical formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Procedure:
This guide is intended to provide a comprehensive overview of this compound stability and handling. For specific experimental applications, it is always recommended to consult the relevant literature and perform preliminary validation studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
UNC0642 Technical Support Center: Overcoming Resistance in Cancer Cell Experiments
Welcome to the technical support center for UNC0642, a potent and selective inhibitor of the histone methyltransferases G9a and GLP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1).[1][2] It is a substrate-competitive inhibitor, meaning it blocks the SET domain of these enzymes from receiving a methyl group from their cofactor, S-adenosyl-methionine (SAM).[1] This action prevents the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression.[1][2] By inhibiting G9a/GLP, this compound can lead to the reactivation of silenced tumor suppressor genes and induce apoptosis or cell cycle arrest in cancer cells.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. For biochemical assays, the IC50 is less than 2.5 nM for both G9a and GLP.[3] For cellular assays, a good starting point is to perform a dose-response curve ranging from 100 nM to 20 µM. The IC50 for reducing H3K9me2 levels in cells is typically in the nanomolar range (e.g., 40 nM in PANC-1 cells), while the IC50 for affecting cell viability is often in the micromolar range (e.g., 9.57 µM to 13.15 µM in bladder cancer cell lines).[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3] For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, a common formulation involves a stepwise dissolution in DMSO, followed by dilution in PEG300, Tween80, and finally an aqueous solution.[3]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound was developed to have improved pharmacokinetic properties compared to its predecessor, UNC0638, making it suitable for animal studies.[2][4][6] It has been successfully used in mouse models of various cancers, typically administered via intraperitoneal (i.p.) injection at doses ranging from 2.5 to 5 mg/kg.[4][7]
Troubleshooting Guides
Issue 1: High IC50 Value or Lack of Expected Phenotype
Possible Cause 1: Cell Line Insensitivity
-
Explanation: Not all cancer cell lines are sensitive to G9a/GLP inhibition. The effect of this compound can be context-dependent, relying on the specific genetic and epigenetic landscape of the cancer cells. For example, this compound was shown to reduce clonogenicity in PANC-1 pancreatic cancer cells but not in MDA-MB-231 breast cancer cells.[3]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Before assessing for a biological phenotype (e.g., apoptosis, decreased proliferation), verify that this compound is inhibiting its target in your cell line. This can be done by performing a western blot for H3K9me2. A significant reduction in H3K9me2 levels indicates that the drug is active in the cells.
-
Test a Panel of Cell Lines: If possible, test this compound on a panel of cell lines representing different subtypes of your cancer of interest to identify sensitive models.
-
Consider Combination Therapy: Some cell lines may require the co-inhibition of a parallel or compensatory signaling pathway to become sensitive to this compound. See the "Overcoming Resistance" section below for more details.
-
Possible Cause 2: Solubility and Stability Issues
-
Explanation: Improper dissolution or degradation of this compound can lead to a lower effective concentration in your experiments.
-
Troubleshooting Steps:
-
Use Fresh DMSO: Ensure you are using high-quality, anhydrous DMSO for your stock solution.[3]
-
Proper Dilution: When diluting the stock solution in cell culture media, ensure thorough mixing to prevent precipitation. Avoid repeated freeze-thaw cycles of the stock solution.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture media for each experiment.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause: Variability in Experimental Conditions
-
Explanation: Minor variations in cell density, passage number, or treatment duration can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at the same density for each replicate and experiment.
-
Optimize Treatment Duration: The effects of this compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing your desired phenotype.
-
Include Positive and Negative Controls: Always include a vehicle control (DMSO) and, if possible, a positive control (a cell line known to be sensitive to this compound).
-
Issue 3: Difficulty in Detecting H3K9me2 Reduction by Western Blot
Possible Cause: Technical Issues with the Western Blot Protocol
-
Explanation: Western blotting for histone modifications can be challenging due to the nature of histone proteins.
-
Troubleshooting Steps:
-
Sample Preparation: While some protocols suggest that whole-cell lysates prepared with RIPA buffer can be used, others recommend histone extraction (e.g., acid extraction) for a cleaner signal. If you are not seeing a clear signal, consider trying a histone extraction protocol.
-
Loading: Ensure you are loading a sufficient amount of protein. Titrate the amount of cell lysate or purified histones to find the optimal loading quantity.
-
Antibody Quality: Use a validated antibody specific for H3K9me2. Check the manufacturer's recommendations for antibody dilution and incubation conditions.
-
Loading Control: Use total Histone H3 as a loading control rather than cytoplasmic proteins like actin or tubulin, as you are looking at a nuclear-specific modification.
-
Overcoming Resistance to this compound
Cancer cells can exhibit both intrinsic (pre-existing) and acquired resistance to this compound. Here are some strategies to overcome this resistance:
Combination Therapies
The most effective strategy to overcome resistance is often through combination therapy, which can create synthetic lethality or block compensatory signaling pathways.
-
With EZH2 Inhibitors (e.g., GSK126, Tazemetostat): G9a and EZH2 (the catalytic subunit of the PRC2 complex) can cooperate in gene silencing.[8] Dual inhibition has shown synergistic effects in reducing cancer cell survival in breast, ovarian, and melanoma cell lines.[9] This combination can lead to the re-expression of tumor-suppressor genes like IL24, inducing apoptosis.[9]
-
With Proteasome Inhibitors (e.g., Carfilzomib): In multiple myeloma, combining this compound with the proteasome inhibitor carfilzomib has shown a cooperative effect, even in drug-resistant models.[1] This combination appears to perturb autophagy and DNA damage repair pathways.[1]
-
With PARP Inhibitors: In some contexts, G9a inhibition can sensitize cancer cells to PARP inhibitors by disrupting DNA repair pathways.
-
With CDK9 Inhibitors (e.g., Dinaciclib): In Myc-driven liver cancer, combining this compound with a CDK9 inhibitor has demonstrated strong efficacy.[3]
Understanding Acquired Resistance Mechanisms
While specific mechanisms of acquired resistance to this compound are still being elucidated, potential pathways based on resistance to other epigenetic and targeted therapies include:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of G9a/GLP.
-
Enrichment of Cancer Stem Cells: A subpopulation of cancer stem cells with inherent resistance to this compound may be selected for during long-term treatment.[10]
-
Metabolic Rewiring: Resistant cells may alter their metabolic pathways to survive the stress induced by G9a/GLP inhibition.[11][12][13][14][15]
-
Drug Efflux Pumps: Overexpression of drug efflux pumps could reduce the intracellular concentration of this compound.[16][17][18][19][20]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| T24 | Bladder Cancer | Cell Viability (SRB) | 9.85 ± 0.41 | [4] |
| J82 | Bladder Cancer | Cell Viability (SRB) | 13.15 ± 1.72 | [4] |
| 5637 | Bladder Cancer | Cell Viability (SRB) | 9.57 ± 0.37 | [4] |
| PANC-1 | Pancreatic Cancer | H3K9me2 Reduction | 0.04 | [3] |
| MDA-MB-231 | Breast Cancer | H3K9me2 Reduction | 0.11 | [3] |
| PC3 | Prostate Cancer | H3K9me2 Reduction | 0.13 | [3] |
| Kelly | Neuroblastoma | Cell Viability | ~8.3 (UNC0638) | [21] |
| IMR-32 | Neuroblastoma | Cell Viability | ~8.3 (UNC0638) | [21] |
| LAN-1 | Neuroblastoma | Cell Viability | ~8.3 (UNC0638) | [21] |
Table 2: Overview of this compound Combination Therapies
| Combination Agent | Agent Class | Cancer Type(s) | Rationale/Mechanism | Reference |
| GSK126, Tazemetostat | EZH2 Inhibitor | Breast, Ovarian, Melanoma, Prostate | Synergistic gene re-expression (e.g., IL24) and apoptosis | [8][9] |
| Carfilzomib | Proteasome Inhibitor | Multiple Myeloma | Perturbation of autophagy and DNA damage repair pathways | [1] |
| Dinaciclib | CDK9 Inhibitor | Myc-driven Liver Cancer | Synthetic lethality with c-Myc overexpression | [3] |
| PARP Inhibitors | DNA Repair Inhibitor | Ovarian Cancer | Disruption of DNA repair pathways |
Experimental Protocols & Visualizations
Experimental Workflow: Assessing this compound Efficacy and Potential Resistance
Caption: Workflow for testing this compound and addressing resistance.
Signaling Pathway: G9a/GLP Inhibition and Downstream Effects
Caption: Mechanism of this compound in reversing G9a/GLP-mediated gene silencing.
References
- 1. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. G9a controls pluripotent-like identity and tumor-initiating function in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properly substituted analogues of BIX-01294 lose inhibition of G9a histone methyltransferase and gain selective anti-DNA methyltransferase 3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic rewiring drives resistance to targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Cancer metabolism rewiring and chromatin methylation: a vulnerable epi-metabolic link [frontiersin.org]
- 15. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 19. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
potential confounding factors in UNC0642 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the G9a/GLP inhibitor, UNC0642. This guide addresses potential confounding factors to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound and its mechanism of action?
This compound is a potent and selective inhibitor of the lysine methyltransferases G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2] These enzymes are responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[1][2] this compound acts as a competitive inhibitor with respect to the peptide substrate and is non-competitive with the cofactor S-adenosylmethionine (SAM).[1][3] By inhibiting G9a and GLP, this compound leads to a global reduction in H3K9me2 levels, thereby influencing gene expression and cellular processes.[1][4]
Q2: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor.[1][5] It has been shown to be over 2,000-fold selective for G9a/GLP over other histone methyltransferases like PRC2-EZH2 and more than 20,000-fold selective over 13 other methyltransferases.[3] Screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), transporters, and ion channels revealed that this compound had Ki values greater than 300-fold for most targets compared to G9a/GLP.[1] A notable exception is the histamine H3 receptor, for which this compound has a Ki value of 45 nM.[1] Researchers working on systems where histamine signaling is critical should consider this potential off-target effect.
Q3: I am observing high cytotoxicity in my experiments. What could be the cause?
While this compound generally exhibits low cytotoxicity with a good separation between its functional potency and toxic effects, high concentrations can lead to cell death.[1][3] Several factors could contribute to unexpected cytotoxicity:
-
Concentration: Ensure the concentration of this compound is within the recommended range for your cell line. Exceeding the EC50 for toxicity can lead to off-target effects and cell death not related to G9a/GLP inhibition.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Solvent Toxicity: this compound is typically dissolved in DMSO.[3][6][7] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low and consistent across all experimental conditions, including vehicle controls.
-
Prolonged Exposure: Continuous exposure to any inhibitor can eventually lead to toxicity. Consider the duration of your experiment and whether a shorter treatment window is sufficient to observe the desired biological effect.
Q4: My results with this compound are not consistent. What are potential sources of variability?
Inconsistent results can arise from several experimental variables:
-
Compound Stability and Storage: this compound is supplied as a crystalline solid and should be stored at -20°C.[7] Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3] It is not recommended to store aqueous solutions for more than one day.[7]
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to this compound. Maintain consistent cell culture practices across all experiments.
-
Experimental Protocol: Ensure that all experimental steps, including treatment times, reagent concentrations, and washing steps, are performed consistently.
Troubleshooting Guides
Issue 1: No effect on H3K9me2 levels is observed after this compound treatment.
Possible Causes and Solutions:
-
Inactive Compound: Verify the integrity of your this compound stock. If possible, test it on a sensitive cell line with a known response.
-
Insufficient Concentration or Treatment Time: The IC50 for H3K9me2 reduction can vary between cell lines.[3] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Low G9a/GLP Activity: The cell line you are using may have inherently low G9a or GLP expression or activity, making it less sensitive to inhibition. Confirm G9a/GLP expression levels by western blot or qPCR.
-
Antibody Issues: The antibody used for detecting H3K9me2 may be of poor quality or used at a suboptimal dilution. Validate your antibody using appropriate controls.
Issue 2: this compound induces unexpected phenotypic changes.
Possible Causes and Solutions:
-
Off-Target Effects: As mentioned, this compound can interact with the histamine H3 receptor.[1] If your experimental system is sensitive to histamine signaling, consider using a structurally distinct G9a/GLP inhibitor as a control to confirm that the observed phenotype is due to G9a/GLP inhibition.[8]
-
Cell-Line Specific Responses: The phenotypic consequences of G9a/GLP inhibition can be highly cell-type dependent.[1] For example, this compound was found to reduce the clonogenicity of PANC-1 cells but not MDA-MB-231 cells.[1][3] It is important to characterize the specific effects of this compound in your chosen model system.
-
Compensatory Mechanisms: Cells may adapt to G9a/GLP inhibition over time by activating compensatory signaling pathways. Consider performing time-course experiments to distinguish between acute and chronic effects of the inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Ki | Reference |
| G9a | Biochemical Assay | < 2.5 nM | 3.7 ± 1 nM | [1][3][5] |
| GLP | Biochemical Assay | < 2.5 nM | - | [3][5] |
Table 2: Cellular Potency and Toxicity of this compound in Various Cell Lines
| Cell Line | Cellular H3K9me2 Reduction IC50 | Cell Toxicity EC50 | Tox/Function Ratio | Reference |
| MDA-MB-231 | 100 - 600 nM | > 5,000 nM | > 45 | [1] |
| U2OS | < 150 nM | > 3,000 nM | > 45 | [1][3] |
| PC3 | 130 nM | > 3,000 nM | > 45 | [1][3] |
| PANC-1 | 40 nM | > 3,000 nM | 88 | [1][3] |
| T24 | 9.85 ± 0.41 µM | - | - | [4] |
| J82 | 13.15 ± 1.72 µM | - | - | [4] |
| 5637 | 9.57 ± 0.37 µM | - | - | [4] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax (plasma) | 947 ng/mL | 5 mg/kg (IP) | [1][3] |
| AUC (plasma) | 1265 hr*ng/mL | 5 mg/kg (IP) | [1][3] |
| Brain/Plasma Ratio | 0.33 | - | [3] |
Experimental Protocols
1. Cellular H3K9me2 In-Cell Western (ICW) Assay
This protocol is adapted from the methodology described in the discovery of this compound.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Blocking: Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against H3K9me2 and a normalization antibody (e.g., anti-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both H3K9me2 and the normalization control. Normalize the H3K9me2 signal to the total histone signal.
-
2. Cell Viability (Resazurin) Assay
This protocol is based on standard methods used in this compound characterization.[1][3]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~544 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: G9a/GLP signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for studies involving this compound.
References
- 1. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing UNC0642 Cytotoxicity in Primary Cells
For researchers, scientists, and drug development professionals utilizing the potent and selective G9a/GLP inhibitor UNC0642 in primary cell cultures, navigating potential cytotoxicity is crucial for obtaining reliable and meaningful experimental results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help mitigate off-target effects and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1)[1][2]. G9a and GLP are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression[3][4][5][6]. By inhibiting G9a and GLP, this compound leads to a reduction in global H3K9me2 levels, subsequently reactivating the expression of silenced genes[7].
Q2: Why is this compound preferred over other G9a/GLP inhibitors like UNC0638 for certain experiments?
A2: While both UNC0638 and this compound are potent and selective G9a/GLP inhibitors, this compound was developed to have improved pharmacokinetic properties, making it more suitable for in vivo studies[7]. For cell-based assays, both can be effective, but this compound's favorable profile often makes it a preferred chemical probe.
Q3: Is this compound expected to be cytotoxic to primary cells?
A3: this compound has been designed to have a good separation between its functional potency and cellular toxicity[1][8]. However, like many small molecule inhibitors, it can exhibit cytotoxicity, especially in sensitive primary cells at higher concentrations or with prolonged exposure. The cytotoxic effects can be cell-type dependent.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for G9a/GLP, with over 2,000-fold selectivity against other histone methyltransferases like EZH2 and over 20,000-fold selectivity against a panel of other methyltransferases[1][9]. While off-target effects are minimal, they can't be completely ruled out, especially at higher concentrations. It is always advisable to use the lowest effective concentration to minimize potential off-target interactions[10].
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
-
Possible Cause: The concentration of this compound is too high for the specific primary cell type.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration. Start with a low concentration (e.g., 100 nM) and titrate up to a concentration that shows a clear on-target effect (reduction in H3K9me2) with minimal cytotoxicity.
-
-
Possible Cause: Prolonged exposure to this compound is inducing apoptosis.
-
Troubleshooting Step: Reduce the incubation time. Depending on the experimental endpoint, a shorter exposure may be sufficient to observe the desired effect on gene expression or cell phenotype.
-
-
Possible Cause: The primary cells are particularly sensitive to DMSO, the solvent for this compound.
-
Troubleshooting Step: Ensure the final DMSO concentration in your culture medium is as low as possible (ideally ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess the solvent's effect on cell viability.
-
Issue 2: No on-target effect (no reduction in H3K9me2) at non-toxic concentrations.
-
Possible Cause: The concentration of this compound is too low.
-
Troubleshooting Step: Gradually increase the concentration of this compound. It is crucial to validate target engagement by assessing H3K9me2 levels via Western blot or immunofluorescence.
-
-
Possible Cause: The incubation time is too short.
-
Troubleshooting Step: Increase the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for observing a significant reduction in H3K9me2 levels.
-
-
Possible Cause: Poor cell permeability of the inhibitor in the specific primary cell type.
-
Troubleshooting Step: While this compound generally has good cell permeability, this can vary. If you suspect permeability issues, consult the literature for methods to enhance small molecule uptake in your specific cell type.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in primary cell health and density.
-
Troubleshooting Step: Standardize your primary cell culture protocol. Ensure consistent cell seeding density and monitor cell health and confluence before initiating treatment.
-
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Dilute to the final working concentration in pre-warmed culture medium immediately before use.
-
Data Presentation: this compound Cytotoxicity and Potency
The following tables summarize the available quantitative data for this compound's potency and cytotoxicity in various cell lines. It is important to note that specific IC50 values for cytotoxicity in a wide range of primary cells are not extensively reported in the literature. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific primary cell type.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| G9a | Cell-free | < 2.5 nM | [1] |
| GLP | Cell-free | < 2.5 nM | [1] |
Table 2: Cellular Potency and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Cellular IC50 (H3K9me2 reduction) | Cytotoxicity EC50 | Reference |
| MDA-MB-231 | Human Breast Cancer | 110 nM | > 3,000 nM | |
| PC3 | Human Prostate Cancer | 130 nM | > 3,000 nM | [1][2] |
| U2OS | Human Osteosarcoma | < 150 nM | > 3,000 nM | [1][8] |
| PANC-1 | Human Pancreatic Cancer | 40 nM | > 3,000 nM | [1] |
| T24 | Human Bladder Cancer | - | 9.85 ± 0.41 µM | [7][11] |
| J82 | Human Bladder Cancer | - | 13.15 ± 1.72 µM | [7][11] |
| 5637 | Human Bladder Cancer | - | 9.57 ± 0.37 µM | [7] |
| Neuroblastoma (MYCN-amplified) | Human Neuroblastoma | - | ~15 µM | [12] |
| Neuroblastoma (non-MYCN-amplified) | Human Neuroblastoma | - | ~32 µM | [12] |
| HL7702 | Human Normal Liver | - | - | [2] |
Note: The cytotoxicity EC50 values for many cancer cell lines are reported to be greater than 3,000 nM, indicating a good safety margin.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in Primary Cells
This protocol describes a general method for determining the optimal, non-toxic concentration of this compound for your primary cell type using a cell viability assay and Western blot for target engagement.
Materials:
-
Primary cells of interest
-
Appropriate primary cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well and 6-well tissue culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Lysis buffer for Western blot
-
Primary antibodies: anti-H3K9me2, anti-Total Histone H3, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding:
-
For viability assay: Seed primary cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
-
For Western blot: Seed primary cells in a 6-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM). Include a DMSO-only vehicle control.
-
Replace the medium on the cells with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
-
Western Blot Analysis:
-
Wash the cells in the 6-well plate with ice-cold PBS.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K9me2 and a loading control (Total Histone H3 or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imager.
-
-
Data Analysis:
-
Plot the cell viability data to determine the cytotoxic concentration range.
-
Analyze the Western blot results to identify the lowest concentration of this compound that causes a significant reduction in H3K9me2 levels.
-
Select the optimal concentration that provides a strong on-target effect with minimal impact on cell viability.
-
Protocol 2: Immunofluorescence Staining for H3K9me2 in Primary Cells
This protocol allows for the visualization of H3K9me2 levels in individual cells following this compound treatment.
Materials:
-
Primary cells cultured on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-H3K9me2
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat primary cells with the predetermined optimal concentration of this compound and a vehicle control for the desired duration.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-H3K9me2 primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the intensity of the H3K9me2 signal between the this compound-treated and control cells.
Signaling Pathways and Experimental Workflows
G9a/GLP Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound. G9a and GLP form a heterodimeric complex that methylates H3K9, leading to transcriptional repression. This compound inhibits this process, resulting in the reactivation of gene expression.
Caption: this compound inhibits the G9a/GLP complex, preventing H3K9 methylation and reactivating gene expression.
Experimental Workflow for Minimizing Cytotoxicity
This workflow outlines the logical steps to follow when planning and executing experiments with this compound in primary cells to minimize cytotoxicity.
Caption: A logical workflow for optimizing this compound experiments in primary cells to minimize cytotoxicity.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
UNC0642 batch-to-batch variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G9a/GLP inhibitor, UNC0642.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (also known as EHMT2) and GLP (G9a-like protein, also known as EHMT1).[1][2] Its primary mechanism of action is to competitively inhibit the binding of the peptide substrate to these enzymes, which prevents the dimethylation of histone H3 at lysine 9 (H3K9me2).[1][3] This reduction in H3K9me2, a mark associated with transcriptional repression, can lead to the reactivation of silenced genes.
Q2: What are the typical in vitro and in vivo applications of this compound?
In vitro, this compound is used to study the biological roles of G9a/GLP in various cellular processes, including cell proliferation, apoptosis, and differentiation in cancer and other diseases.[4][5][6] In vivo, this compound has been used in mouse models to investigate its therapeutic potential in conditions like cancer and Prader-Willi syndrome, demonstrating good pharmacokinetic properties and the ability to modulate H3K9me2 levels in tissues.[3][4][7]
Q3: How should I store and handle this compound?
This compound powder should be stored at -20°C for long-term stability (≥ 4 years).[8] For shipping, it is stable at room temperature.[8] Stock solutions are typically prepared in DMSO and can be stored at -20°C.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[9]
Q4: In which solvents is this compound soluble?
The solubility of this compound is provided in the table below. Please note that slight batch-to-batch variations in solubility can occur.[10]
| Solvent | Maximum Concentration |
| DMSO | 54.67 mg/mL (100 mM)[2] |
| DMF | 30 mg/mL[8] |
| 1 eq. HCl | 27.34 mg/mL (50 mM)[2] |
| Ethanol | 2 mg/mL[8] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[8] |
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of H3K9me2 levels.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Insufficient incubation time.
-
Possible Cause 3: Compound degradation.
-
Troubleshooting Step: Ensure proper storage of this compound powder (-20°C) and stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause 4: Batch-to-batch variability.
-
Troubleshooting Step: While vendors state high purity (≥98%), slight variations between batches can occur.[2] If you suspect batch variability, it is crucial to qualify each new batch by running a standard dose-response curve in a reference cell line and comparing the IC50 to previously obtained values.
-
Problem 2: High cell toxicity or off-target effects observed.
-
Possible Cause 1: Excessive concentration of this compound.
-
Troubleshooting Step: this compound generally exhibits low cytotoxicity with a good separation between its functional potency and toxic effects.[1][3] However, exceeding the optimal concentration range can lead to toxicity. Determine the EC50 for toxicity in your cell line and work at concentrations well below this value. For example, in U2OS, PC3, and PANC-1 cells, the EC50 for toxicity is >3,000 nM.[1][3]
-
-
Possible Cause 2: Cell line sensitivity.
-
Troubleshooting Step: Different cell lines may exhibit varying sensitivities to this compound. It is important to establish a therapeutic window for your specific cell model by concurrently measuring H3K9me2 reduction (potency) and cell viability (toxicity).
-
-
Possible Cause 3: Off-target activity.
Problem 3: Poor solubility or precipitation of this compound in aqueous media.
-
Possible Cause 1: Improper dissolution of stock solution.
-
Troubleshooting Step: Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming or sonication can aid dissolution.[9]
-
-
Possible Cause 2: Precipitation upon dilution.
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50 / Ki | Notes | Reference |
| G9a | < 2.5 nM | Biochemical Assay | [1][9] |
| GLP | < 2.5 nM | Biochemical Assay | [1] |
| Ki (G9a/GLP) | 3.7 ± 1 nM | Competitive with peptide substrate | [1] |
| PRC2-EZH2 | > 5,000 nM | >2,000-fold selective | [1] |
| Other Methyltransferases (13 total) | > 50,000 nM | >20,000-fold selective | [1] |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / EC50 | Incubation Time | Reference |
| PANC-1 | H3K9me2 Reduction | 40 nM | - | [1] |
| MDA-MB-231 | H3K9me2 Reduction | 110 nM | - | [2] |
| U2OS, PC3, PANC-1 | Cell Toxicity | > 3,000 nM | - | [1][3] |
| T24 (Bladder Cancer) | Cell Viability | 9.85 ± 0.41 µM | 72 h | [4] |
| J82 (Bladder Cancer) | Cell Viability | 13.15 ± 1.72 µM | 72 h | [4] |
| 5637 (Bladder Cancer) | Cell Viability | 9.57 ± 0.37 µM | 72 h | [4] |
Experimental Protocols
Protocol 1: In-Cell Western for H3K9me2 Levels
This protocol is adapted from methodologies used to assess the cellular potency of this compound.[1][3]
-
Cell Plating: Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 48 hours). Include a DMSO-only vehicle control.
-
Cell Fixation and Permeabilization:
-
Remove the media and wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Triton X-100.
-
Permeabilize with 100% methanol for 10 minutes at -20°C.
-
-
Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-H3K9me2 and a normalization antibody like anti-Total Histone H3).
-
Secondary Antibody Incubation: Wash cells three times with PBS containing 0.1% Tween-20. Incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® secondary antibodies) for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash cells three times. Image the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and normalize it to the total histone H3 signal. Plot the normalized data to determine the IC50 value.
Protocol 2: Cell Viability (Resazurin) Assay
This protocol measures cell viability by assessing the reduction of resazurin to the fluorescent resorufin.[1][10]
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 48 or 72 hours).
-
Resazurin Incubation: Add resazurin solution to each well to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~544 nm and an emission of ~590 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the EC50 for toxicity.
Visualizations
Caption: this compound inhibits the G9a/GLP complex, blocking H3K9 dimethylation.
Caption: General workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC 0642 | G9a/GLP | Tocris Bioscience [tocris.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Datasheet [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of G9a/GLP Inhibitors: UNC0642 vs. BIX01294
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological roles of histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). This guide provides a comprehensive comparison of two widely used inhibitors, UNC0642 and BIX01294, focusing on their selectivity, potency, and experimental validation.
This compound has emerged as a highly potent and selective inhibitor of G9a and GLP, demonstrating significant advantages over the first-in-class inhibitor, BIX01294. Developed as a chemical probe for in vivo studies, this compound exhibits superior pharmacokinetic properties and a wider therapeutic window, making it a more reliable tool for both in vitro and in vivo investigations of G9a/GLP function.
Potency: A Clear Distinction in Inhibitory Activity
This compound demonstrates nanomolar potency against both G9a and GLP, significantly surpassing the micromolar inhibitory concentrations of BIX01294. This enhanced potency allows for the use of lower concentrations in cellular and in vivo experiments, minimizing the potential for off-target effects.
| Compound | Target | IC50 (in vitro) | Cellular IC50 (H3K9me2 reduction) |
| This compound | G9a | <2.5 nM[1][2] | ~40-130 nM[1][2] |
| GLP | <2.5 nM[1] | - | |
| BIX01294 | G9a | 1.7 - 2.7 µM[3] | ~500 nM[4][5] |
| GLP | 0.7 - 0.9 µM[6][7] | - |
Selectivity: Minimizing Off-Target Interactions
A critical attribute of a high-quality chemical probe is its selectivity. This compound has been extensively profiled against a broad range of epigenetic and non-epigenetic targets, showcasing a remarkable selectivity for G9a and GLP.
This compound Selectivity Profile:
This compound exhibits exceptional selectivity, being over 20,000-fold more selective for G9a/GLP than for 13 other methyltransferases and over 2,000-fold more selective against PRC2-EZH2.[3][8] It also shows minimal activity against a large panel of kinases and G-protein coupled receptors (GPCRs).[3][8]
BIX01294 Selectivity Profile:
BIX01294 was the first selective inhibitor discovered for G9a/GLP.[8] While it shows selectivity over some other histone methyltransferases like SUV39H1 and PRMT1, its broader selectivity profile is not as extensively documented as that of this compound.[3] Notably, BIX01294 has been reported to exhibit cellular toxicity at concentrations near its effective dose for H3K9me2 reduction, suggesting potential off-target effects.[4][5]
Experimental Data and Methodologies
The following sections detail the experimental protocols used to characterize and compare this compound and BIX01294.
Biochemical Potency Assessment: Scintillation Proximity Assay (SPA)
The in vitro potency of G9a/GLP inhibitors is commonly determined using a Scintillation Proximity Assay (SPA). This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Experimental Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, NaCl, MgCl2, DTT, and BSA.
-
Enzyme and Inhibitor Incubation: Recombinant G9a or GLP enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or BIX01294) in the reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of a biotinylated histone H3 peptide substrate and [3H]-SAM.
-
Detection: After incubation, streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads, bringing the incorporated tritium in close proximity to the scintillant in the beads, which generates a light signal. The signal is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UNC0642 and A-366 for Neurological Research
For researchers in neurology and drug development, the selection of appropriate chemical probes is paramount for elucidating the roles of specific biological targets in disease pathogenesis. UNC0642 and A-366 have emerged as potent and selective inhibitors of the G9a/GLP histone methyltransferase complex, a key epigenetic regulator implicated in various neurological disorders. This guide provides an objective comparison of these two widely used inhibitors, supported by experimental data, to aid researchers in making informed decisions for their specific neurological models.
Mechanism of Action: Targeting the G9a/GLP Complex
Both this compound and A-366 are small molecule inhibitors that target the enzymatic activity of G9a (also known as EHMT2) and its closely related homolog, GLP (G9a-like protein, or EHMT1). This enzyme complex is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. By inhibiting G9a/GLP, this compound and A-366 lead to a reduction in global H3K9me2 levels, thereby reactivating the expression of silenced genes. This mechanism is crucial in the context of neurological disorders where aberrant gene silencing may contribute to disease progression.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for this compound and A-366 based on available experimental data.
Table 1: In Vitro and Cellular Potency
| Parameter | This compound | A-366 | Reference(s) |
| G9a IC50 | <2.5 nM | 3.3 nM | [1][2][3] |
| GLP IC50 | <2.5 nM | 38 nM | [1][2][3] |
| Cellular H3K9me2 Reduction IC50 | ~110 nM (MDA-MB-231 cells) | ~300 nM (PC-3 cells) | [4][5] |
Table 2: Selectivity Profile
| Parameter | This compound | A-366 | Reference(s) |
| Selectivity over other HMTs | >20,000-fold over 13 other methyltransferases | >1000-fold over 21 other methyltransferases | [1][2] |
| Selectivity over PRC2-EZH2 | >2,000-fold | >100-fold | [4][5] |
| Notable Off-Target Interactions | Histamine H3 receptor (Ki = 45 nM) | High affinity at human histamine H3 receptor (Ki = 17 nM) | [2][6] |
Table 3: In Vivo Pharmacokinetics and Efficacy in Neurological Models
| Parameter | This compound | A-366 | Reference(s) |
| Brain Penetration | Modest brain penetration demonstrated in vivo. | Information on brain penetration is less characterized. | [4] |
| Neurological Models Studied | Alzheimer's disease, Prader-Willi syndrome, anxiety | Anxiety | [7][8][9] |
| Effective In Vivo Dose (mice) | 2.5-5 mg/kg (i.p.) | 2-4 mg/kg (i.p.) | [8][10] |
| Observed In Vivo Effects | Rescued cognitive impairment, reduced Aβ plaques, improved survival and growth in PWS model, anxiolytic-like effects. | Anxiolytic-like effects. | [7][8][9] |
Signaling Pathway and Experimental Workflow Diagrams
G9a/GLP Signaling Pathway Inhibition.
General Experimental Workflow.
Detailed Experimental Protocols
G9a/GLP Enzymatic Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of inhibitors against G9a/GLP.
-
Reagents and Materials : Recombinant G9a or GLP enzyme, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM - methyl donor), assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT), inhibitor compounds (this compound or A-366), detection reagents (e.g., europium-labeled anti-di-methyl H3K9 antibody and streptavidin-allophycocyanin for TR-FRET).
-
Procedure :
-
Prepare serial dilutions of the inhibitor in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the enzyme, inhibitor, and peptide substrate.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Incubate for another period (e.g., 60 minutes) to allow for signal development.
-
Read the plate on a suitable plate reader (e.g., TR-FRET reader).
-
-
Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In-Cell Western Blot for H3K9me2 Levels
This protocol is for quantifying changes in cellular H3K9me2 levels following inhibitor treatment.
-
Cell Culture and Treatment :
-
Seed cells (e.g., PC-3 or MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or A-366 for a specified duration (e.g., 48-72 hours).
-
-
Fixation and Permeabilization :
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining :
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with a primary antibody against H3K9me2 and a normalization antibody (e.g., total Histone H3) overnight at 4°C.
-
Wash the plate with PBS containing 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature in the dark.
-
-
Image Acquisition and Analysis :
-
Wash the plate as before.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both channels. Normalize the H3K9me2 signal to the total Histone H3 signal.
-
In Vivo Study in an Alzheimer's Disease Mouse Model (5XFAD) with this compound
This protocol is based on studies evaluating the therapeutic potential of this compound in a mouse model of Alzheimer's disease.[7][11]
-
Animal Model : 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1) and develop amyloid plaques.
-
Drug Administration : Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 4 weeks).
-
Behavioral Testing :
-
Open Field Test : To assess locomotor activity and anxiety-like behavior.
-
Novel Object Recognition Test : To evaluate recognition memory.
-
Morris Water Maze : To assess spatial learning and memory.
-
-
Tissue Collection and Analysis :
-
Following the final behavioral test, euthanize the mice and collect brain tissue.
-
Western Blotting : Analyze hippocampal and cortical lysates for levels of H3K9me2, synaptic proteins (e.g., synaptophysin, PSD-95), and inflammatory markers.
-
Immunohistochemistry : Stain brain sections to visualize and quantify amyloid-beta plaques and glial activation.
-
ELISA : Quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Concluding Remarks
Both this compound and A-366 are invaluable tools for investigating the role of the G9a/GLP complex in neurological processes. This compound has been more extensively characterized in various neurological disease models and demonstrates good in vivo efficacy with modest brain penetration.[4] A-366 is also a potent and highly selective inhibitor, and its use in comparative studies can help confirm that observed effects are due to G9a/GLP inhibition rather than off-target activities.[8] The choice between these two inhibitors will depend on the specific experimental context, including the neurological model being used, the desired route of administration, and the need for a structurally distinct control compound. Researchers are encouraged to consider the detailed data and protocols presented in this guide to select the most appropriate tool for their studies.
References
- 1. G9a Inhibition Promotes Neuroprotection through GMFB Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. [bio-protocol.org]
- 3. Neuroprotective effects of G9a inhibition and cannabinoid receptor activation in Alzheimer's disease through a pharmacological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of G9a inhibition through modulation of peroxisome-proliferator activator receptor gamma-dependent pathways by miR-128 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UNC0642 and Other G9a/GLP Inhibitors for Researchers
For researchers and professionals in drug development, the selection of a suitable chemical probe is paramount for investigating the therapeutic potential of targeting G9a and G9a-like protein (GLP). This guide provides an objective comparison of UNC0642 with other prominent G9a/GLP inhibitors, supported by experimental data to inform your research decisions.
G9a (EHMT2) and GLP (EHMT1) are histone methyltransferases that play a crucial role in regulating gene expression through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is predominantly associated with transcriptional repression.[1] The dysregulation of G9a/GLP activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.
This compound has emerged as a potent and selective inhibitor of G9a and GLP with excellent in vivo pharmacokinetic properties, making it a valuable tool for both in vitro and in vivo studies.[2][3] This guide will compare this compound with other well-characterized G9a/GLP inhibitors such as UNC0638, A-366, and BIX-01294.
Quantitative Comparison of G9a/GLP Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and other key inhibitors against G9a and GLP, providing a clear comparison of their efficacy and selectivity.
| Inhibitor | G9a IC50 (nM) | GLP IC50 (nM) | Selectivity | Key Features |
| This compound | <2.5[4] | <2.5[4] | Dual Inhibitor | Potent, selective, and possesses excellent in vivo pharmacokinetic properties, making it suitable for animal studies.[2][3] |
| UNC0638 | <15[5] | 19[5] | Dual Inhibitor | A potent and selective chemical probe for cellular assays, but has poor pharmacokinetic properties, limiting its in vivo use.[2][5] |
| A-366 | 3.3[6] | 38[6] | G9a Selective | A potent and highly selective peptide-competitive G9a inhibitor with over 1000-fold selectivity against other methyltransferases.[7] |
| BIX-01294 | 1700-2700[6][8] | 700-900[8][9] | GLP Selective | The first-generation G9a/GLP inhibitor, less potent and selective compared to newer compounds.[10] |
Signaling Pathway of G9a/GLP-Mediated Gene Silencing
The primary mechanism of action for G9a and GLP involves the methylation of H3K9. This epigenetic mark serves as a binding site for reader proteins, such as HP1 (Heterochromatin Protein 1), which in turn recruit further silencing machinery to condense chromatin and repress gene transcription.
Experimental Workflow for Comparing G9a/GLP Inhibitors
A systematic approach is crucial for the comprehensive evaluation and comparison of G9a/GLP inhibitors. The following workflow outlines the key experimental stages, from initial biochemical screening to in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against G9a and GLP.
Method: A common method is the radioactivity-based scintillation proximity assay (SPA).
-
Reagents: Recombinant G9a or GLP enzyme, biotinylated histone H3 peptide substrate, S-[3H]-adenosyl-L-methionine (SAM), streptavidin-coated SPA beads, and assay buffer.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the enzyme, peptide substrate, and [3H]-SAM in the assay buffer.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The reaction is stopped, and the SPA beads are added. The biotinylated peptide binds to the beads.
-
When [3H]-methyl groups are transferred to the peptide, they come into close proximity with the scintillant in the beads, producing a light signal.
-
The signal is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[10][11]
-
Cellular Target Engagement Assay (In-Cell Western)
Objective: To measure the ability of an inhibitor to reduce the levels of H3K9me2 in a cellular context.
Method: In-Cell Western (ICW) assay.
-
Reagents: Cell line of interest (e.g., PC-3), primary antibodies against H3K9me2 and total Histone H3, and corresponding secondary antibodies conjugated to different fluorophores.
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
Cells are then fixed and permeabilized.
-
The cells are incubated with the primary antibodies, followed by the secondary antibodies.
-
The fluorescence intensity for both H3K9me2 and total H3 is measured using an imaging system.
-
The H3K9me2 signal is normalized to the total H3 signal to account for variations in cell number.
-
The EC50 value (cellular effective concentration) is determined by plotting the normalized signal against the inhibitor concentration.[12]
-
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a preclinical animal model.
Method: Xenograft mouse model.
-
Procedure:
-
Human cancer cells (e.g., J82 bladder cancer cells) are subcutaneously injected into immunodeficient mice.[2]
-
Once tumors are established, mice are randomized into treatment and vehicle control groups.
-
The inhibitor (e.g., this compound at 5 mg/kg) or vehicle is administered according to a specific dosing schedule (e.g., intraperitoneal injection every other day).[2]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2]
-
Conclusion
This compound stands out as a highly potent and selective dual inhibitor of G9a and GLP with the significant advantage of being suitable for in vivo studies due to its favorable pharmacokinetic profile.[2][3] While UNC0638 offers similar in vitro potency, its utility is primarily in cellular assays.[5] A-366 provides a valuable tool for specifically interrogating the function of G9a due to its selectivity over GLP.[6] The first-generation inhibitor, BIX-01294, is less potent and serves as a historical benchmark.[10] The choice of inhibitor will ultimately depend on the specific research question and experimental context. For studies requiring the translation of cellular findings to in vivo models, this compound represents a superior choice.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of G9a-like protein (GLP) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the On-Target Effects of UNC0642: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of a chemical probe's on-target effects is paramount. This guide provides a comparative analysis of UNC0642, a potent and selective inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP), against other commonly used inhibitors. Experimental data and detailed protocols are presented to support the objective assessment of its performance.
This compound is a chemical probe designed for in vivo studies, demonstrating high potency, selectivity, and improved pharmacokinetic properties compared to its predecessors.[1][2] It competitively inhibits the peptide substrate binding site of G9a and GLP, leading to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[3]
Comparative Analysis of G9a/GLP Inhibitors
The following table summarizes the key performance indicators of this compound in comparison to other well-known G9a/GLP inhibitors: UNC0638, A-366, and BIX-01294.
| Inhibitor | Target(s) | In Vitro Potency (IC50/Ki) | Cellular Potency (H3K9me2 Reduction IC50) | Key Characteristics |
| This compound | G9a/GLP | IC50: <2.5 nM (G9a)[1]; Ki: 3.7 ± 1 nM[4] | 40 nM (PANC-1)[1], 130 nM (PC-3)[1], 106 nM (MDA-MB-231)[5] | Excellent in vivo pharmacokinetic properties, suitable for animal studies.[1][2] |
| UNC0638 | G9a/GLP | Similar to this compound | ~300 nM (PC-3)[6] | Potent cellular probe, but poor pharmacokinetic properties limit in vivo use.[2][7] |
| A-366 | G9a/GLP | Not specified | ~300 nM (PC-3)[6] | Structurally distinct from the quinazoline scaffold of this compound/UNC0638.[8][9] |
| BIX-01294 | G9a/GLP | IC50: 1.7 µM (G9a), 0.9 µM (GLP)[10] | Less potent than this compound/UNC0638.[4] | First-generation G9a/GLP inhibitor, often used as a reference compound.[1][5] |
On-Target Effect Validation: Experimental Data
This compound has been shown to effectively reduce H3K9me2 levels in a dose-dependent manner across various cell lines. For instance, in human bladder cancer cells (T24, J82, and 5637), treatment with this compound led to a significant decrease in global H3K9me2 levels.[11] In vivo studies have further corroborated these findings. Administration of this compound to mice at 5 mg/kg resulted in a significant reduction of H3K9me2 in xenograft tumors.[11]
The functional consequences of this compound's on-target engagement include the induction of apoptosis in cancer cells and the modulation of gene expression.[8][11] In human bladder cancer cells, this compound treatment led to a dose-dependent increase in apoptosis.[7][11] Furthermore, in a mouse model of Prader-Willi syndrome, this compound was shown to activate the expression of PWS-associated genes.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for H3K9me2 Detection
This protocol is adapted from established methods for histone protein analysis.[11][12]
-
Cell Lysis and Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
For histone extraction, acid extraction is recommended. Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate overnight at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein onto a 15% polyacrylamide gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against total Histone H3 as a loading control.
-
Cell Viability (Resazurin) Assay
This protocol is based on standard procedures for resazurin-based cell viability assessment.[13][14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound or other inhibitors for the desired duration (e.g., 72 hours).
-
-
Resazurin Addition:
-
Add resazurin solution to each well (typically 10% of the culture volume).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Clonogenic Assay
This protocol follows the principles of colony formation assays to assess long-term cell survival.[3][16][17]
-
Cell Treatment:
-
Treat cells in a flask with the desired concentration of this compound for a specified period.
-
-
Cell Seeding:
-
Trypsinize the cells and seed a known number of cells into 6-well plates.
-
-
Incubation:
-
Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
-
Staining and Counting:
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: this compound inhibits G9a/GLP, preventing H3K9 dimethylation.
Caption: Workflow for Western blot analysis of H3K9me2 levels.
Caption: Workflow for the Resazurin cell viability assay.
References
- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. labbox.es [labbox.es]
- 15. tribioscience.com [tribioscience.com]
- 16. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: UNC0642 vs. siRNA Knockdown for G9a Inhibition
For researchers investigating the role of the histone methyltransferase G9a in various biological processes, choosing the right tool to inhibit its function is a critical experimental decision. Both the small molecule inhibitor UNC0642 and small interfering RNA (siRNA) offer effective means to downregulate G9a activity, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of this compound and siRNA-mediated knockdown of G9a, supported by experimental data, to aid researchers in selecting the optimal approach for their studies.
Mechanism of Action
This compound is a potent and selective chemical inhibitor of G9a and its closely related homolog, G9a-like protein (GLP).[1][2] It functions by binding to the catalytic domain of these enzymes, thereby preventing the methylation of their primary substrate, histone H3 at lysine 9 (H3K9).[3] This inhibition leads to a global reduction in H3K9 dimethylation (H3K9me2), a key epigenetic mark associated with transcriptional repression.
In contrast, siRNA-mediated knockdown targets the G9a mRNA transcript for degradation, preventing its translation into protein. This results in a direct depletion of the G9a protein pool within the cell, which in turn leads to a decrease in H3K9me2 levels.
Comparative Efficacy and Phenotypic Outcomes
Both this compound and G9a siRNA have been shown to effectively inhibit G9a function, leading to similar downstream cellular effects, including decreased cell viability and induction of apoptosis in various cancer cell lines.
Table 1: Comparison of this compound and G9a siRNA Effects on Cell Viability and Apoptosis
| Parameter | This compound | G9a siRNA | Cell Lines | Reference |
| IC50 for Cell Viability | 9.57 - 13.15 µM | Not Applicable | T24, J82, 5637 (Bladder Cancer) | [4][5] |
| 8.3 - 15 µM (MNA lines); 19 - 32 µM (non-MNA lines) | Not Applicable | Neuroblastoma Cell Lines | [6] | |
| Induction of Apoptosis | Dose-dependent increase in cleaved Caspase-3 and PARP | >40% in T24 cells, >15% in J82 cells | T24, J82 (Bladder Cancer) | [4] |
| Increased cleaved Caspase 3 | Triggers apoptosis in MYCN-amplified lines | Neuroblastoma Cell Lines | [6] |
Table 2: Impact on G9a Activity and H3K9me2 Levels
| Parameter | This compound | G9a siRNA | Cell Lines | Reference |
| G9a/GLP Inhibition (IC50) | <2.5 nM | Not Applicable | Biochemical Assay | [1][2] |
| Cellular H3K9me2 Reduction | Dose-dependent decrease | Significant reduction | T24, J82 (Bladder Cancer) | [4][5] |
| Potent reduction | Moderate reduction | KMS12BM (Multiple Myeloma) | [7] | |
| Decreased levels | Attenuated TGFβ1-induced increase | NMuMG (Mammary Gland) | [8] |
Specificity and Off-Target Effects
A key consideration when choosing an inhibitory method is the potential for off-target effects.
This compound has been demonstrated to be highly selective for G9a and GLP, with over 300-fold selectivity against a broad range of other kinases, GPCRs, transporters, and ion channels.[1] However, as a chemical inhibitor, the possibility of unforeseen off-target interactions cannot be entirely dismissed.
siRNA knockdown , while specific to the G9a mRNA sequence, can also exhibit off-target effects. These can arise from the siRNA seed sequence binding to unintended mRNA transcripts, leading to their degradation.[9][10] The extent of these off-target effects can be concentration-dependent.[9]
Experimental Workflow
The experimental workflows for this compound treatment and siRNA knockdown differ significantly in terms of timing and complexity.
Caption: Experimental workflows for this compound treatment and siRNA knockdown of G9a.
Signaling Pathway: G9a-Mediated Gene Silencing and its Inhibition
Both this compound and G9a siRNA ultimately impact the same downstream signaling pathway, leading to the reactivation of genes silenced by G9a.
Caption: Mechanism of G9a-mediated gene silencing and points of intervention for this compound and siRNA.
Experimental Protocols
This compound Treatment
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM).[4][5]
-
Treatment: Replace the existing culture medium with the medium containing this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate cells for the desired duration (e.g., 24-72 hours).[4][5]
-
Analysis: Harvest cells for downstream analysis (e.g., Western blotting for H3K9me2, cell viability assays, apoptosis assays).
siRNA Knockdown of G9a
-
Cell Seeding: Seed cells 18-24 hours prior to transfection to achieve 60-80% confluency at the time of transfection.[11] Use antibiotic-free medium.
-
siRNA Preparation: Dilute the G9a-targeting siRNA and a non-targeting control (NTC) siRNA to the desired final concentration (e.g., 50 nM) in serum-free medium.[6]
-
Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[11]
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 5-7 hours.[11] Then, add complete medium. Continue to incubate for an additional 18-72 hours to allow for G9a protein depletion.[4][11]
-
Analysis: Harvest cells for downstream analysis to confirm knockdown efficiency (e.g., Western blotting for G9a protein) and assess phenotypic changes.
Conclusion: Making the Right Choice
The choice between this compound and siRNA for G9a inhibition depends on the specific experimental goals and context.
-
This compound is ideal for rapid, dose-dependent, and reversible inhibition of G9a/GLP catalytic activity. Its ease of use and suitability for in vivo studies make it a versatile tool.[3][4]
-
siRNA knockdown offers a highly specific method to deplete G9a protein levels, which can be advantageous for studying the non-catalytic functions of G9a or when a longer-term, more complete loss of the protein is desired.
References
- 1. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 10. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Cross-Validation of UNC0642 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor UNC0642 with genetic models of G9a/GLP knockdown and knockout, as well as with alternative small molecule inhibitors. The objective is to offer a clear cross-validation of this compound's on-target effects and to benchmark its performance against other experimental approaches.
This compound is a potent and selective inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes are responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1][2] This guide summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
This compound: Mechanism of Action
This compound acts as a substrate-competitive inhibitor, binding to the substrate peptide binding pocket of G9a and GLP, and is non-competitive with the cofactor S-adenosylmethionine (SAM).[3][4] This mode of action prevents the transfer of methyl groups to H3K9, leading to a global reduction in H3K9me2 levels.
Figure 1. Mechanism of G9a/GLP inhibition by this compound.
Cross-Validation: Pharmacological vs. Genetic Inhibition
A critical aspect of validating a chemical probe is to demonstrate that its effects phenocopy those of genetic perturbation of its target. Studies have directly compared this compound treatment with siRNA-mediated knockdown of G9a/GLP.
In Vitro Cellular Effects
In multiple myeloma and lung cancer cell lines, both this compound treatment and shRNA-mediated knockdown of G9a resulted in a significant reduction of H3K9me2 levels.[5] Furthermore, G9a depletion sensitized cells to this compound, indicating that the inhibitor's cytotoxic effects are at least partially dependent on G9a activity.[5] In neuroblastoma cell lines, the increased sensitivity to this compound in MYCN-amplified cells mirrors the apoptotic phenotype observed with G9a siRNA knockdown in the same genetic background.
| Parameter | This compound Treatment | G9a/GLP siRNA/shRNA | Reference |
| H3K9me2 Levels | Significant reduction in a dose-dependent manner. | Significant reduction. | [5][6] |
| Cell Viability | Decreased viability in sensitive cell lines. | Decreased viability. | [1][2] |
| Apoptosis | Induction of apoptosis in specific cancer cell lines. | Induction of apoptosis. | [1][2] |
| Gene Expression | Reactivation of G9a-silenced genes. | Reactivation of G9a-silenced genes. | [7] |
In Vivo Effects in Mouse Models
This compound has been utilized in various mouse models, demonstrating its utility for in vivo studies due to its favorable pharmacokinetic properties compared to its predecessor, UNC0638.[1][3] In a mouse model of Prader-Willi syndrome, this compound treatment phenocopied the effects of genetic reduction of G9a by activating maternal PWS-associated genes, improving survival and growth.[7][8] Furthermore, chronic administration of this compound in wild-type mice led to a reduction in brain H3K9me2 levels and modulated anxiety-related behaviors, consistent with findings from genetic knockout studies of G9a in specific brain regions.[9]
| Model System | This compound Effect | Genetic Model (G9a KO/KD) Phenotype | Reference |
| Prader-Willi Syndrome Mouse | Activation of maternal PWS genes, improved survival. | Genetic reduction of G9a activates maternal PWS genes. | [7][8] |
| Wild-type Mouse (Brain) | Reduced H3K9me2, anxiolytic-like effects. | Postnatal G9a knockout reduces anxiety-related behavior. | [9] |
| Neuroblastoma Xenograft | Tumor growth inhibition. | G9a knockdown inhibits tumor growth. | [2] |
Comparison with Alternative G9a/GLP Inhibitors
Several other small molecule inhibitors targeting G9a/GLP have been developed. This section provides a comparative overview of this compound and its main alternatives.
| Inhibitor | IC50 (G9a) | IC50 (GLP) | Selectivity | Pharmacokinetics | Reference |
| This compound | <2.5 nM | <2.5 nM | >20,000-fold over other HMTs (except GLP). | Suitable for in vivo studies, modest brain penetration. | [3][4] |
| UNC0638 | ~15 nM | ~19 nM | Highly selective for G9a/GLP. | Poor in vivo PK properties. | [1][2] |
| BIX-01294 | ~1.7 µM | ~0.9 µM | Less selective than UNC compounds. | Limited in vivo use due to toxicity. | [1][6] |
| A-366 | ~3.3 nM | ~38 nM | Highly selective for G9a over GLP and other HMTs. | Suitable for in vivo studies. | [9] |
This compound and UNC0638 exhibit superior potency and selectivity compared to the first-generation inhibitor BIX-01294.[6] While UNC0638 can be more potent in some cellular assays, this compound was specifically developed to improve upon the poor pharmacokinetic profile of UNC0638, making it the preferred choice for in vivo experiments.[1][3] A-366 offers an alternative with high selectivity for G9a over GLP, which can be advantageous for dissecting the specific roles of each enzyme.[9]
Figure 2. Experimental approaches for G9a/GLP inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for H3K9me2
This protocol is for the detection of histone H3 dimethylated at lysine 9.
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid and wash with acetone.
-
Resuspend the histone pellet in water and determine protein concentration using a Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 5-10 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (e.g., Abcam ab1220) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K9me2 signal to total Histone H3.
-
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or other inhibitors for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cell Seeding:
-
Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
-
Treatment:
-
Treat the cells with this compound for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium and replace it with fresh medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
-
Staining and Counting:
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Figure 3. General experimental workflow for this compound validation.
Conclusion
References
- 1. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 3. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the histone methyltransferase G9a activates imprinted genes and improves survival of a mouse model of Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
UNC0642 vs. Other Epigenetic Modifiers: A Comparative Guide
This guide provides a detailed comparison of UNC0642 with other epigenetic modifiers, focusing on inhibitors of the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, also known as EHMT1). This compound is a potent and highly selective small molecule inhibitor of the G9a/GLP complex, which is crucial for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/me2), a key epigenetic mark associated with transcriptional repression.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on experimental data.
Mechanism of Action: The G9a/GLP Complex
G9a and GLP are closely related enzymes that form a heteromeric complex in vivo, which is considered the primary functional unit for methylating H3K9 in euchromatic regions.[1] This methylation serves as a docking site for repressor proteins, such as HP1 (Heterochromatin Protein 1), and is linked to DNA methylation, ultimately leading to gene silencing.[3][4] The G9a/GLP complex can also methylate non-histone proteins, implicating it in a wide range of cellular processes.[5][6] this compound acts as a substrate-competitive inhibitor, effectively blocking the catalytic activity of the G9a/GLP complex.[2][7]
Caption: The G9a/GLP signaling pathway and the inhibitory action of this compound.
Quantitative Comparison of G9a/GLP Inhibitors
This compound was developed through optimization of earlier compounds like BIX-01294 and UNC0638 to improve potency, selectivity, and pharmacokinetic properties.[8] Its performance is best understood in comparison to these predecessors and other structurally distinct inhibitors like A-366.
Table 1: In Vitro Potency and Selectivity
| Compound | Target IC50 (G9a/GLP) | Selectivity over other HMTs | Selectivity over PRC2-EZH2 | Key Features |
| This compound | < 2.5 nM [9][10] | >20,000-fold [9] | >2,000-fold [9] | Excellent potency and selectivity; suitable for in vivo use. [8] |
| UNC0638 | < 6 nM | >500-fold[11] | High | High potency cellular probe; poor pharmacokinetics.[8][12] |
| A-366 | ~3.3 nM (G9a), ~9.3 nM (GLP) | >100-fold[13] | High | Structurally distinct inhibitor, confirms on-target effects.[13][14] |
| BIX-01294 | ~1.7 µM (G9a), ~3.8 µM (GLP) | Moderate | Moderate | First-in-class selective inhibitor; lower potency.[8] |
Table 2: Cellular Activity and In Vivo Pharmacokinetics
| Compound | Cellular H3K9me2 Reduction IC50 | Cellular Toxicity EC50 | In Vivo Suitability | Mouse PK (5mg/kg IP) |
| This compound | ~100-150 nM [9] | > 3,000 nM [9] | Yes [8] | Cmax: 947 ng/mL; AUC: 1265 h·ng/mL [7][15] |
| UNC0638 | ~25-50 nM | > 10,000 nM | No (Poor PK)[8][12] | N/A |
| A-366 | ~50 nM | > 10,000 nM | Yes[13] | Limited data available. |
| BIX-01294 | ~1-5 µM | Moderate | Limited | Poor metabolic stability. |
Distinct Functions of G9a (EHMT2) and GLP (EHMT1)
While this compound inhibits both G9a and GLP, recent evidence suggests these enzymes have distinct, non-redundant roles, which is a critical consideration for targeted drug development.
-
EHMT1 (GLP) Inhibition: Primarily affects DNA replication and repair. Loss of EHMT1-mediated methylation of the DNA ligase LIG1 slows replication fork progression and sensitizes cancer cells to DNA alkylating agents.[16][17]
-
EHMT2 (G9a) Inhibition: Primarily impacts the tumor immune microenvironment. Inhibition of EHMT2 leads to increased expression of the STING (stimulator of interferon genes) pathway, promoting T-cell infiltration and enhancing tumor response to immune checkpoint inhibitors.[16][17]
This functional divergence suggests that while broad G9a/GLP inhibition with this compound can be effective, future therapies may benefit from selectively targeting either G9a or GLP depending on the desired therapeutic outcome (e.g., combination with chemotherapy vs. immunotherapy).
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to characterize this compound and similar inhibitors.
Caption: A typical experimental workflow for evaluating a G9a/GLP inhibitor.
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of an inhibitor that affects cell viability.
-
Cell Lines: Human cancer cell lines such as PANC-1 (pancreatic), MDA-MB-231 (breast), or T24 (bladder) are commonly used.[9][12]
-
Culture: Cells are cultured in appropriate media (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and seeded into 96-well plates.
-
Treatment: After allowing cells to adhere, they are treated with a serial dilution of the inhibitor (e.g., this compound from 0 to 20 µM) for 48-72 hours.[9][12]
-
Measurement: Cell viability is assessed using a resazurin-based assay. Resazurin (0.1 mg/mL) is added to each well and incubated for 3-4 hours. The metabolic reduction of resazurin to the fluorescent resorufin is measured using a plate reader (Excitation: ~544 nm, Emission: ~590 nm).[9]
-
Analysis: Fluorescence readings are normalized to vehicle-treated controls to calculate percentage viability. The EC50 (for toxicity) or IC50 (for viability reduction) is determined by fitting the data to a dose-response curve.[12]
Western Blot for Cellular H3K9 Dimethylation
This assay confirms that the inhibitor engages its target in cells by measuring the reduction of the H3K9me2 mark.
-
Cell Treatment: Cells are treated with various concentrations of the inhibitor for 24-48 hours.
-
Histone Extraction: Nuclear proteins or total cell lysates are prepared. Histones can be specifically extracted using an acid extraction protocol.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for H3K9me2 and total Histone H3 (as a loading control).[13]
-
Detection: After incubation with appropriate HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The H3K9me2 signal is normalized to the total H3 signal to determine the dose-dependent reduction of the epigenetic mark.[13]
In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., 2 x 10^6 J82 bladder cancer cells) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.[12]
-
Treatment: Once tumors reach a palpable size (e.g., 7 days post-injection), mice are randomized into vehicle control and treatment groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 5 mg/kg, every other day).[12]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (cleaved Caspase-3) markers, or Western blot to confirm H3K9me2 reduction in tumor tissue.[12]
Summary and Conclusion
This compound stands out as a superior chemical probe for studying G9a/GLP function compared to earlier inhibitors like BIX-01294 and UNC0638. Its key advantages are a combination of high potency, exceptional selectivity, and, crucially, favorable pharmacokinetic properties that permit its use in animal models.[8] This has enabled a deeper understanding of the roles of G9a/GLP in various diseases, including cancer and neurological disorders.[12][13][18]
However, the emerging evidence of distinct roles for G9a and GLP presents a new frontier.[16][17] While this compound is an excellent tool for inhibiting the complex as a whole, the development of next-generation epigenetic modifiers may focus on paralog-specific inhibitors to fine-tune therapeutic effects, for instance, by combining a G9a-specific inhibitor with immunotherapy or a GLP-specific inhibitor with chemotherapy. The data and protocols presented in this guide provide a framework for evaluating such novel agents against the benchmark set by this compound.
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euchromatic Histone Lysine Methyltransferase 2 Inhibition Enhances Carfilzomib Sensitivity and Overcomes Drug Resistance in Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Hypoxia-Inducible Lysine Methyltransferases: G9a and GLP Hypoxic Regulation, Non-histone Substrate Modification, and Pathological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma [frontiersin.org]
- 12. Inhibition of G9a by a small molecule inhibitor, this compound, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of EHMT1/2 rescues synaptic and cognitive functions for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for UNC0642: A Guide for Laboratory Professionals
For immediate reference, UNC0642 should be treated as a hazardous chemical waste. Disposal must adhere to local, regional, and national regulations. Always consult your institution's environmental health and safety (EHS) office for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the proper disposal of this compound, a potent and selective inhibitor of histone methyltransferases G9a and GLP. The following procedures are based on general best practices for chemical waste management and should be supplemented by a thorough review of the product-specific Safety Data Sheet (SDS) and institutional protocols.
Core Disposal and Handling Procedures
While specific regulations vary, the following steps provide a framework for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Pure, unused this compound should be disposed of in its original container or a clearly labeled, compatible waste container.
-
Solutions of this compound, such as those dissolved in DMSO, should be collected in a designated hazardous waste container for organic solvents. Do not mix with aqueous waste unless explicitly permitted by your EHS office.
-
Contaminated materials, including personal protective equipment (PPE), pipette tips, and culture flasks, should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical waste, and kept securely closed except when adding waste.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations. The accumulation start date should also be clearly marked.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area near the point of generation.
-
Ensure secondary containment is used to prevent spills.
-
-
Disposal Request:
-
Once a waste container is full or ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various sources. This information is critical for understanding its potency and potential hazards.
| Property | Value | Source |
| Molecular Weight | 546.7 g/mol | [1] |
| IC₅₀ (G9a/GLP) | <2.5 nM | [2] |
| Cellular IC₅₀ (H3K9me2 reduction) | 40 nM (PANC-1 cells) | [1] |
| Solubility in DMSO | 20 mg/mL | |
| Solubility in Ethanol | 2 mg/mL | |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years (at -20°C) | [3] |
Experimental Protocols
In Vitro Inhibition Assay for G9a/GLP:
Detailed experimental protocols for assessing the inhibitory activity of compounds like this compound are crucial for reproducible research. The following is a generalized workflow based on common practices in the field.
Caption: A generalized workflow for an in vitro histone methyltransferase inhibition assay.
Signaling Pathway
This compound is a specific inhibitor of the G9a and GLP histone methyltransferases. These enzymes play a critical role in gene silencing by catalyzing the methylation of histone H3 at lysine 9 (H3K9).
Caption: The inhibitory action of this compound on the G9a/GLP signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
